Lana-DNA-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H17ClN4O3 |
|---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
4-[1-[6-(2-chloro-4-methoxyphenyl)-4-methyl-3-pyridinyl]triazol-4-yl]benzoic acid |
InChI |
InChI=1S/C22H17ClN4O3/c1-13-9-19(17-8-7-16(30-2)10-18(17)23)24-11-21(13)27-12-20(25-26-27)14-3-5-15(6-4-14)22(28)29/h3-12H,1-2H3,(H,28,29) |
InChI Key |
JSICOBMOPDIIEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1N2C=C(N=N2)C3=CC=C(C=C3)C(=O)O)C4=C(C=C(C=C4)OC)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on Small Molecule Inhibitors of KSHV Latency Targeting the LANA-DNA Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the development and characterization of small molecule inhibitors targeting the interaction between the Kaposi's Sarcoma-Associated Herpesvirus (KSHV) Latency-Associated Nuclear Antigen (LANA) and the viral DNA. Disruption of this interaction is a promising therapeutic strategy to inhibit KSHV latent replication and, consequently, the persistence of the virus in infected cells. While the specific designation "Lana-DNA-IN-2" is not found in the public domain, this guide will focus on well-characterized inhibitors from recent literature, such as "Inhibitor I" and its potent derivative, "compound 20," as exemplars of this class of antiviral agents.[1][2][3][4]
Introduction: KSHV Latency and the Central Role of LANA
Kaposi's Sarcoma-Associated Herpesvirus (KSHV), also known as Human Herpesvirus 8 (HHV-8), is the etiological agent of Kaposi's Sarcoma, Primary Effusion Lymphoma (PEL), and a subset of Multicentric Castleman's Disease. A hallmark of KSHV infection is its ability to establish a lifelong latent state within the host's cells. During latency, the viral genome persists as a circular extrachromosomal DNA, or episome, in the nucleus.[5][6] The expression of viral genes is highly restricted to a few key proteins that are crucial for the maintenance of the viral genome, evasion of the host immune system, and survival of the infected cell.[7]
The Latency-Associated Nuclear Antigen (LANA) is a multifunctional protein that is constitutively expressed during latency and is essential for the persistence of the KSHV episome.[5][8] LANA performs two critical functions to ensure the stable inheritance of the viral genome during cell division:
-
Episome Replication: LANA recruits the host cell's DNA replication machinery to the viral terminal repeats (TRs), which function as the origin of latent replication.[3][6]
-
Episome Tethering: LANA physically links the KSHV episome to the host cell's chromosomes during mitosis. This is achieved through the N-terminal domain of LANA binding to histones H2A and H2B on the host chromatin, while the C-terminal domain binds to specific sequences within the viral TRs.[3][6][9] This tethering mechanism ensures that the viral episomes are efficiently segregated into daughter cells.[5][6]
Given its indispensable role in maintaining viral latency, LANA represents a prime target for the development of specific anti-KSHV therapies.[8][10] Small molecule inhibitors that disrupt the interaction between LANA's C-terminal DNA-binding domain (DBD) and the viral TRs are being investigated as a means to eliminate the virus from latently infected cells.[1][2][3][10]
Quantitative Data for Representative LANA-DNA Interaction Inhibitors
Recent studies have identified and optimized a series of small molecule inhibitors that target the LANA-DNA interaction. The following tables summarize the quantitative data for a first-generation inhibitor ("Inhibitor I") and its more potent derivatives, including "compound 20".[1][3]
Table 1: Binding Affinity and Functional Inhibition of LANA-DNA Interaction [1][3]
| Compound | Method | Target | KD (μM) | Inhibition @ 250 μM (%) | IC50 (μM) |
| Inhibitor I | MST | LANA DBD | 23 | >50 | - |
| Compound 9 | MST | LANA DBD | 12 | 70 | - |
| Compound 11 | MST | LANA DBD | 14 | 69 | - |
| Compound 14 | MST | LANA DBD | 15 | 68 | - |
| Compound 19 | MST | LANA DBD | 11 | 72 | - |
| Compound 20 | MST | LANA DBD | 10 | 75 | 33.2 ± 3.6 |
| Compound 21 | MST | LANA DBD | 13 | 71 | - |
| Compound 27 | MST | LANA DBD | 16 | 65 | - |
KD: Dissociation constant, a measure of binding affinity. MST: Microscale Thermophoresis. Inhibition values were determined by Electrophoretic Mobility Shift Assay (EMSA). IC50 for compound 20 was determined by a cell-based replication assay using Southern blot.[1][3]
Table 2: In Vitro ADMET Profiling of Promising Inhibitors [1]
| Compound | Kinetic Solubility (μM) | Log D7.4 | Caco-2 Permeability (10-6 cm/s) | Metabolic Stability (% remaining) |
| Mouse S9 | ||||
| Compound 9 | >100 | 1.8 | >10 | 85 |
| Compound 11 | >100 | 2.1 | >10 | 90 |
| Compound 14 | >100 | 2.3 | >10 | 88 |
| Compound 19 | >100 | 2.5 | >10 | 82 |
| Compound 20 | >100 | 2.7 | >10 | 80 |
| Compound 21 | >100 | 2.9 | >10 | 78 |
| Compound 27 | >100 | 2.2 | >10 | 87 |
Log D7.4: A measure of lipophilicity at physiological pH. Caco-2 Permeability: An in vitro model for predicting human drug absorption. Metabolic Stability: Percentage of the compound remaining after incubation with liver S9 fractions.[1]
Experimental Protocols
This section details the methodologies for the key experiments used to characterize the inhibitors of the LANA-DNA interaction.
MST is a biophysical technique used to quantify the binding affinity between molecules in solution.[11][12][13][14][15] It measures the change in fluorescence of a labeled molecule as it moves through a temperature gradient, a process called thermophoresis. This movement is sensitive to changes in the molecule's size, charge, and hydration shell, which are altered upon binding to a ligand.[14]
-
Objective: To determine the dissociation constant (KD) of the interaction between the inhibitor and the LANA DNA-binding domain (DBD).
-
Materials:
-
Recombinant, purified LANA DBD (e.g., amino acids 1008-1146 with a mutation to prevent oligomerization).
-
Fluorescently labeled oligonucleotide representing a LANA-binding site (LBS1).
-
Test compounds (e.g., compound 20).
-
MST buffer (e.g., 50 mM Tris-HCl pH 7.8, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20).
-
MST instrument (e.g., NanoTemper Monolith).
-
-
Procedure:
-
A constant concentration of the fluorescently labeled LBS1 DNA is prepared in MST buffer.
-
A serial dilution of the test compound is prepared in MST buffer.
-
Equal volumes of the LBS1 DNA solution and each concentration of the test compound dilution series are mixed. A control sample with buffer instead of the compound is also prepared.
-
The mixtures are incubated to allow the binding to reach equilibrium.
-
The samples are loaded into MST capillaries.
-
The capillaries are placed in the MST instrument, and the thermophoresis of the labeled DNA is measured.
-
The change in the normalized fluorescence is plotted against the logarithm of the compound concentration.
-
The resulting sigmoidal binding curve is fitted to a suitable model to determine the KD.
-
EMSA, or gel shift assay, is a common technique to study protein-DNA interactions in vitro. It is based on the principle that a protein-DNA complex will migrate more slowly than the free DNA through a non-denaturing polyacrylamide gel.[16][17][18]
-
Objective: To qualitatively or semi-quantitatively assess the ability of a compound to inhibit the formation of the LANA-DNA complex.
-
Materials:
-
Recombinant, purified LANA DBD.
-
Radiolabeled or fluorescently labeled oligonucleotide probe containing a LANA-binding site (LBS1).
-
Test compounds.
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 10% glycerol, 0.1 mM DTT, 1 mM EDTA).
-
Poly(dI-dC) as a non-specific competitor DNA.
-
Non-denaturing polyacrylamide gel.
-
-
Procedure:
-
The binding reaction is set up by combining the LANA DBD, binding buffer, and poly(dI-dC).
-
The test compound at a specific concentration (e.g., 250 μM) or a vehicle control (e.g., DMSO) is added to the reaction mixture.
-
The mixture is incubated to allow for inhibitor binding to the protein.
-
The labeled DNA probe is added, and the reaction is incubated further to allow for the formation of the LANA-DNA complex.
-
The reaction products are resolved on a non-denaturing polyacrylamide gel.
-
The gel is dried (for radiolabeled probes) and exposed to a phosphor screen or imaged (for fluorescent probes).
-
The intensity of the band corresponding to the shifted LANA-DNA complex is quantified and compared between the control and compound-treated samples to determine the percentage of inhibition.[1][3]
-
This assay measures the ability of LANA to mediate the replication of a plasmid containing the KSHV terminal repeats in cultured cells. It is a key experiment to determine the in-cellulo efficacy of a LANA-DNA interaction inhibitor.[1][3][19]
-
Objective: To quantify the inhibition of LANA-mediated DNA replication by a test compound in a cellular context.
-
Materials:
-
HEK293 cells (or other suitable cell line).
-
Expression plasmid containing the KSHV TRs and a LANA expression cassette (e.g., pGTR4:73).[1][3]
-
Non-replicating control plasmid (e.g., pEGFP-1).
-
Transfection reagent.
-
Test compound at various concentrations.
-
Reagents for low-molecular-weight DNA extraction (Hirt extraction).
-
Restriction enzymes (e.g., MfeI and DpnI).
-
Reagents for agarose gel electrophoresis and Southern blotting.
-
Labeled DNA probe specific for the TR-containing plasmid.
-
-
Procedure:
-
HEK293 cells are co-transfected with the TR-containing plasmid and the non-replicating control plasmid.
-
After transfection, the cells are treated with different concentrations of the test compound or a vehicle control.
-
The cells are cultured for a period (e.g., 3 days) to allow for plasmid replication.
-
Low-molecular-weight DNA is extracted from the cells.
-
The extracted DNA is digested with restriction enzymes. DpnI is used to digest the bacterially-derived, methylated input plasmid DNA, while newly replicated plasmid DNA in the mammalian cells is unmethylated and thus resistant to DpnI digestion.[19][20] A second enzyme (e.g., MfeI) is used to linearize the plasmid.
-
The digested DNA is separated by agarose gel electrophoresis and transferred to a membrane (Southern blot).
-
The membrane is hybridized with a labeled probe that specifically detects the TR-containing plasmid.
-
The signal from the replicated, DpnI-resistant DNA band is quantified.
-
The inhibition of replication is calculated for each compound concentration, and an IC50 value is determined.[1][3]
-
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes related to KSHV latency and the inhibition of the LANA-DNA interaction.
Caption: KSHV Latency and LANA Function.
Caption: Inhibitor Screening and Validation Workflow.
Caption: LANA-Mediated Episome Maintenance Pathway.
Conclusion and Future Directions
The inhibition of the KSHV LANA-DNA interaction presents a highly specific and promising strategy for the treatment of KSHV-associated malignancies. The development of compounds like "Inhibitor I" and its derivatives demonstrates the feasibility of this approach.[1][2][3] The data presented in this guide highlight the successful identification of potent inhibitors with favorable in vitro ADMET profiles.[1] The detailed experimental protocols provide a framework for the continued discovery and characterization of such molecules.
Future efforts in this area will likely focus on:
-
Lead Optimization: Further structure-activity relationship (SAR) studies to improve the potency and pharmacokinetic properties of the current lead compounds.
-
In Vivo Efficacy: Evaluation of the most promising inhibitors in animal models of KSHV-associated cancers to assess their therapeutic potential.
-
Mechanism of Action: Deeper investigation into the precise molecular interactions between the inhibitors and the LANA DBD to guide rational drug design.
-
Combination Therapies: Exploring the potential of combining LANA-DNA interaction inhibitors with existing chemotherapies or immunotherapies to achieve synergistic effects.
The continued development of these targeted antivirals holds the potential to provide a much-needed, KSHV-specific therapeutic option for patients with Kaposi's Sarcoma and other related diseases.[8][10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Disrupting Kaposi’s Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. KSHV LANA—The Master Regulator of KSHV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Small Molecule Inhibitor for KSHV LANA - Paul Lieberman [grantome.com]
- 9. Molecular Basis for Oligomeric-DNA Binding and Episome Maintenance by KSHV LANA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Microscale Thermophoresis Analysis of Chromatin Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 14. MicroScale Thermophoresis: A Rapid and Precise Method to Quantify Protein-Nucleic Acid Interactions in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. docs.nrel.gov [docs.nrel.gov]
- 16. Latency-Associated Nuclear Antigen (LANA) of Kaposi's Sarcoma-Associated Herpesvirus Interacts with Origin Recognition Complexes at the LANA Binding Sequence within the Terminal Repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kaposi's Sarcoma-Associated Herpesvirus Latency-Associated Nuclear Antigen 1 Mediates Episome Persistence through cis-Acting Terminal Repeat (TR) Sequence and Specifically Binds TR DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA Binding and Modulation of Gene Expression by the Latency-Associated Nuclear Antigen of Kaposi's Sarcoma-Associated Herpesvirus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid and quantitative assessment of KSHV LANA-mediated DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio.fsu.edu [bio.fsu.edu]
The Architect of Viral Persistence: A Technical Guide to the Role of LANA in KSHV Replication
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kaposi's sarcoma-associated herpesvirus (KSHV), or Human herpesvirus 8 (HHV-8), is the etiological agent of Kaposi's sarcoma, primary effusion lymphoma, and a form of multicentric Castleman's disease. A hallmark of KSHV infection is its ability to establish a lifelong latent infection, persisting as a multi-copy circular DNA episome within the host cell nucleus. Central to this persistence is the Latency-Associated Nuclear Antigen (LANA), a multifunctional protein encoded by ORF73. LANA is the master regulator of the viral episome, ensuring its stable maintenance through host cell division by orchestrating viral DNA replication and segregation. This technical guide provides an in-depth examination of LANA's pivotal role in KSHV replication, detailing its molecular mechanisms, key interactions, and the experimental methodologies used to elucidate its function. Understanding the intricacies of LANA-mediated replication is critical for the development of novel therapeutics aimed at eradicating KSHV infection.
LANA Protein Architecture: A Multi-Domain Scaffold
LANA is a 1162-amino acid protein organized into three principal domains, each contributing distinct functions crucial for its role in viral persistence.[1] Its modular structure allows it to act as a molecular bridge, linking the viral genome to host cellular machinery.
-
N-Terminal Domain (aa 1-329): This domain is primarily responsible for tethering the KSHV episome to host chromosomes. It contains a chromosome-binding motif (within amino acids 5-13) that directly interacts with nucleosomal proteins, including histones H2A and H2B.[2][3] This interaction is essential for the segregation of replicated episomes into daughter cells during mitosis, preventing the loss of the viral genome.[4]
-
Central Repeat Region (aa 330-929): This large region is composed of acidic and glutamine-rich repeats. While not directly involved in DNA binding or replication machinery recruitment, deletions within this area can significantly impair the efficiency of long-term episome persistence, suggesting a role in structural stability or the coordination of other LANA functions.[5][6]
-
C-Terminal Domain (aa 930-1162): This domain contains the DNA-binding domain (DBD) which specifically recognizes and binds to two 17-base pair sequences known as LANA-binding sites (LBS1 and LBS2) located within the terminal repeat (TR) region of the KSHV genome.[1][4] This binding is the foundational step for initiating latent DNA replication. The C-terminal domain also contributes to chromosome association and interacts with several components of the cellular replication machinery.[7]
References
- 1. Rapid and quantitative assessment of KSHV LANA-mediated DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kaposi’s Sarcoma-Associated Herpesvirus LANA-Adjacent Regions with Distinct Functions in Episome Segregation or Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. The Internal Kaposi's Sarcoma-Associated Herpesvirus LANA Regions Exert a Critical Role on Episome Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Kaposi’s Sarcoma Herpesvirus Genome Persistence [frontiersin.org]
- 7. Latency-Associated Nuclear Antigen (LANA) of Kaposi's Sarcoma-Associated Herpesvirus Interacts with Origin Recognition Complexes at the LANA Binding Sequence within the Terminal Repeats - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of Lana-DNA-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lana-DNA-IN-2, also identified as Compound 20, is a small molecule inhibitor targeting the interaction between the Latency-Associated Nuclear Antigen (LANA) and DNA of the Kaposi's Sarcoma-Associated Herpesvirus (KSHV/HHV-8). LANA is a crucial viral protein for the establishment and maintenance of viral latency, a hallmark of KSHV infection and associated malignancies such as Kaposi's sarcoma and primary effusion lymphoma. By disrupting the LANA-DNA interaction, this compound presents a promising therapeutic strategy to interfere with KSHV latent replication and episomal maintenance, offering a novel approach for the treatment of KSHV-associated diseases. This document provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of this compound.
Chemical Structure and Properties
This compound is a derivative of a previously identified inhibitor, expanded through Suzuki-Miyaura cross-coupling to enhance its inhibitory activity.
Table 1: Physicochemical and ADMET Properties of this compound (Compound 20)
| Property | Value |
| Chemical Formula | C₂₂H₁₉N₅O₃ |
| Molecular Weight | 413.42 g/mol |
| CAS Number | 3033110-75-4 |
| Binding Affinity (KD) to LANA | 1.8 µM |
| Aqueous Solubility | High |
| Caco-2 Permeability | High |
| Metabolic Stability | Favorable |
| Cytotoxicity | Low |
**3. Mechanism of Action
This compound functions by competitively inhibiting the binding of the LANA protein to its specific DNA binding sites within the terminal repeats of the KSHV genome. This interaction is essential for the replication of the viral episome and its segregation to daughter cells during mitosis. By blocking this crucial step, this compound effectively disrupts the latent replication cycle of KSHV.
The Core of Viral Persistence: A Technical Guide to Studying KSHV Episome Maintenance with a Focus on LANA-DNA Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of the Kaposi's Sarcoma-Associated Herpesvirus (KSHV) Latency-Associated Nuclear Antigen (LANA) in viral episome maintenance. Central to the lifelong persistence of KSHV and the development of associated malignancies, the interaction between LANA and the viral DNA represents a key therapeutic target. This document details the underlying mechanisms, experimental methodologies to investigate this interaction, and the therapeutic strategy of its inhibition, with a focus on small molecule inhibitors. While specific data for a compound designated "LANA-DNA-IN-2" is not publicly available, this guide serves as a comprehensive resource on the principles and practices for studying inhibitors of the LANA-DNA interaction.
The Central Role of LANA in KSHV Episome Maintenance
KSHV, also known as Human Herpesvirus 8 (HHV-8), establishes a lifelong latent infection within the host, a state intrinsically linked to the development of cancers such as Kaposi's Sarcoma, Primary Effusion Lymphoma (PEL), and Multicentric Castleman's Disease.[1] During latency, the viral genome persists as a circular, extrachromosomal DNA molecule called an episome in the nucleus of infected cells. The maintenance of this episome is orchestrated by the viral protein LANA.[2][3][4]
LANA's function in episome maintenance is twofold:
-
Replication: LANA ensures the replication of the viral episome once per cell cycle, hijacking the host cell's replication machinery.[3][5][6] It achieves this by binding to specific sequences within the terminal repeats (TRs) of the viral genome, which function as the latent origin of replication.[2][6][7][8] This binding recruits cellular replication factors, including components of the pre-replication complex like ORCs and MCMs.[6]
-
Tethering and Segregation: Following replication, LANA tethers the newly synthesized episomes to host chromosomes.[3][9][10] This is mediated by the N-terminal domain of LANA, which binds to host chromatin proteins such as histones H2A/H2B.[4][5][11] This tethering mechanism ensures that the viral episomes are faithfully segregated into daughter cells during mitosis, thus maintaining the infection in the proliferating cell population.[3][9]
Disruption of either of these functions leads to the progressive loss of viral episomes from the host cells.[12][13] Consequently, inhibiting the interaction between LANA and the viral DNA is a prime strategy for anti-KSHV therapy.[1][14]
Targeting the LANA-DNA Interaction: A Therapeutic Strategy
The C-terminal domain of LANA is responsible for binding to specific DNA sequences within the KSHV terminal repeats, known as LANA Binding Sites (LBS1 and LBS2).[7][15] The high-resolution crystal structure of the LANA DNA-binding domain (DBD) has been determined, paving the way for structure-based drug design of small molecules that can competitively inhibit this interaction.[1][16] The goal of these inhibitors is to disrupt LANA's ability to bind to the viral episome, thereby preventing both its replication and segregation, ultimately leading to the clearance of the virus from infected cells.[14]
Quantitative Data on LANA-DNA Interaction Inhibitors
Several small molecules have been identified that inhibit the LANA-DNA interaction. While specific data for "this compound" is unavailable, the following table summarizes representative data for known inhibitors to provide a comparative overview.
| Inhibitor | Assay Type | Target | Potency (IC50/Kd) | Reference |
| Mubritinib (TAK-165) | Functional Screen | LANA-DNA Binding | Not specified | [12] |
| Rationally Designed Inhibitors | Microscale Thermophoresis (MST) | LANA-DNA Interaction | Low micromolar | [14] |
| Fragment-based Inhibitors | Fluorescence Polarization (FP) | LANA-DNA Interaction | Micromolar | [16] |
| VGN73 (Peptide Inhibitor) | Not specified | LANA-CHD4 Interaction | Kd: 14 nM | [17] |
Note: The table presents a summary of available data. Direct comparison of potency values should be made with caution due to the different assay methods used.
Experimental Protocols for Studying LANA-DNA Interaction and its Inhibition
A variety of in vitro and cell-based assays are employed to identify and characterize inhibitors of the LANA-DNA interaction.
Electrophoretic Mobility Shift Assay (EMSA)
Principle: EMSA is a common technique used to detect protein-DNA interactions. A labeled DNA probe containing the LANA binding site is incubated with purified LANA protein in the presence and absence of a test inhibitor. The protein-DNA complexes migrate slower than the free probe on a non-denaturing polyacrylamide gel. An effective inhibitor will prevent the formation of the LANA-DNA complex, resulting in a decrease in the shifted band.
Detailed Methodology:
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to the LBS1 of the KSHV terminal repeat. Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).
-
Binding Reaction: In a final volume of 20 µL, combine purified recombinant LANA protein (or its DNA-binding domain) with the labeled probe in a suitable binding buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 1 mM DTT, 10% glycerol).
-
Inhibitor Testing: For inhibitor studies, pre-incubate the LANA protein with varying concentrations of the test compound for 30 minutes at room temperature before adding the labeled probe.
-
Electrophoresis: Load the samples onto a pre-run 4-6% non-denaturing polyacrylamide gel in 0.5x TBE buffer. Run the gel at a constant voltage (e.g., 100-150V) at 4°C.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes.
Fluorescence Polarization (FP) Assay
Principle: FP is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled DNA probe containing the LBS will tumble rapidly in solution, resulting in low polarization. When LANA binds to the probe, the resulting larger complex tumbles more slowly, leading to an increase in polarization. Inhibitors that disrupt this interaction will cause a decrease in polarization.
Detailed Methodology:
-
Reagents: Use a fluorescently labeled DNA probe (e.g., with fluorescein) containing the LBS and purified LANA protein.
-
Assay Setup: In a microplate format, add the fluorescent probe to a buffer solution.
-
Binding Reaction: Add increasing concentrations of the LANA protein to establish a binding curve. For inhibitor screening, use a fixed concentration of LANA and the probe, and add varying concentrations of the test compound.
-
Measurement: After an incubation period to reach equilibrium, measure the fluorescence polarization using a plate reader equipped with the appropriate filters.
-
Data Analysis: Plot the change in polarization against the concentration of LANA or the inhibitor to determine binding affinity (Kd) or inhibitory concentration (IC50).
Cell-Based Episome Maintenance Assay
Principle: This assay directly assesses the ability of a compound to induce the loss of KSHV episomes from latently infected cells. The number of viral episomes per cell is quantified over time in the presence of the inhibitor.
Detailed Methodology:
-
Cell Culture: Culture KSHV-positive cells (e.g., BCBL-1, BC-3) in the presence of varying concentrations of the test inhibitor over a period of several days to weeks.
-
Genomic DNA Extraction: At different time points, harvest the cells and extract total genomic DNA.
-
Quantitative PCR (qPCR): Quantify the number of KSHV episomes by qPCR using primers specific for a region of the viral genome (e.g., ORF73 encoding LANA). Normalize the viral copy number to a cellular housekeeping gene (e.g., GAPDH, β-actin) to account for differences in cell number and DNA extraction efficiency.
-
Data Analysis: Plot the relative viral episome copy number against time for each inhibitor concentration. A successful inhibitor will show a time- and dose-dependent decrease in the viral episome copy number.
Visualizing Key Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the core concepts of LANA-mediated episome maintenance and its inhibition.
Caption: Mechanism of KSHV episome maintenance by LANA.
Caption: Principle of LANA-DNA interaction inhibition.
Caption: Workflow for LANA inhibitor drug discovery.
Conclusion and Future Directions
The intricate mechanism by which LANA maintains the KSHV episome presents a compelling target for antiviral therapy. The development of small molecule inhibitors that disrupt the LANA-DNA interaction holds significant promise for the treatment of KSHV-associated malignancies. While the specific compound "this compound" remains to be characterized in public literature, the principles and methodologies outlined in this guide provide a solid foundation for researchers and drug developers working in this field. Future efforts will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of existing lead compounds to translate the potential of LANA inhibition into clinical reality. The continued exploration of the multifaceted roles of LANA will undoubtedly uncover further opportunities for therapeutic intervention.
References
- 1. Development of a Small Molecule Inhibitor for KSHV LANA - Paul Lieberman [grantome.com]
- 2. The Internal Kaposi's Sarcoma-Associated Herpesvirus LANA Regions Exert a Critical Role on Episome Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minichromosome Maintenance Proteins Cooperate with LANA during the G1/S Phase of the Cell Cycle To Support Viral DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The latency-associated nuclear antigen, a multifunctional protein central to Kaposi’s sarcoma-associated herpesvirus latency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KSHV LANA—The Master Regulator of KSHV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Latency-Associated Nuclear Antigen of Kaposi's Sarcoma-Associated Herpesvirus Recruits Uracil DNA Glycosylase 2 at the Terminal Repeats and Is Important for Latent Persistence of the Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kaposi's Sarcoma-Associated Herpesvirus-Encoded LANA Recruits Topoisomerase IIβ for Latent DNA Replication of the Terminal Repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromosome Binding Site of Latency-Associated Nuclear Antigen of Kaposi's Sarcoma-Associated Herpesvirus Is Essential for Persistent Episome Maintenance and Is Functionally Replaced by Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and Function of Latency-Associated Nuclear Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LANA-dependent transcription-replication conflicts and R-loops at the terminal repeats (TR) correlate with KSHV episome maintenance | PLOS Pathogens [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Disrupting Kaposi's Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A LANA peptide inhibits tumor growth by inducing CHD4 protein cleavage and triggers cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Preliminary In Vitro Studies of the LANA-DNA Interaction
Disclaimer: The following guide focuses on the in vitro studies of the Kaposi's Sarcoma-associated Herpesvirus (KSHV) Latency-Associated Nuclear Antigen (LANA) protein and its interaction with DNA. No specific information was found for a molecule designated "Lana-DNA-IN-2" in the public domain. The content herein is a comprehensive summary of the widely studied LANA-DNA interaction, which is presumed to be the core of the user's interest.
This technical guide provides an in-depth overview of the preliminary in vitro studies of the interaction between the KSHV LANA protein and viral DNA. It is intended for researchers, scientists, and drug development professionals working on KSHV-associated malignancies. The guide covers quantitative binding data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction to LANA and its Role in KSHV Latency
The Kaposi's Sarcoma-associated Herpesvirus (KSHV), also known as Human Herpesvirus 8 (HHV-8), is a gammaherpesvirus linked to several cancers, including Kaposi's Sarcoma, Primary Effusion Lymphoma (PEL), and Multicentric Castleman's Disease.[1][2] During its latent phase of infection, the virus persists as a circular extrachromosomal DNA, or episome, within the host cell nucleus.[3][4]
The Latency-Associated Nuclear Antigen (LANA), a 1162-amino acid protein encoded by ORF73, is crucial for this latent persistence.[2][5] LANA's primary functions are to mediate the replication of the viral episome once per cell cycle and to tether the episomes to host chromosomes during mitosis, ensuring their faithful segregation to daughter cells.[1][6] These functions are accomplished through the direct interaction of LANA with specific DNA sequences within the viral genome's terminal repeats (TRs).[1][7] Understanding the molecular details of the LANA-DNA interaction is therefore a key objective for the development of therapeutics targeting KSHV latency.
Data Presentation: Quantitative Analysis of LANA-DNA Binding
The interaction between LANA and its DNA recognition sites within the KSHV terminal repeats has been quantitatively characterized. LANA binds cooperatively to two adjacent sites, a high-affinity site (LBS1) and a lower-affinity site (LBS2).[7] The binding affinity for the high-affinity site has been determined using electrophoretic mobility shift assays (EMSA).
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) for LBS1 | 1.51 ± 0.16 nM | EMSA | [5][7][8] |
Experimental Protocols
This section details the methodologies for key in vitro experiments used to investigate the LANA-DNA interaction.
EMSA is used to detect and quantify the binding of LANA to specific DNA sequences.
Objective: To determine the binding affinity (Kd) of the LANA protein for its DNA recognition sequence (LBS1/2).
Materials:
-
Purified recombinant LANA protein (or its DNA-binding domain).
-
Radiolabeled (e.g., 32P) double-stranded DNA probe containing the LBS1 or LBS1/2 sequence.
-
Binding buffer (e.g., 1x PBS, 0.1% NP-40, 0.5 mM DTT, 10% glycerol).[9]
-
Polyacrylamide gel (e.g., 4-6%).
-
Gel electrophoresis apparatus.
-
Phosphorimager for signal detection.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified LANA protein at varying concentrations with a constant amount of the radiolabeled DNA probe.
-
Binding Reaction: Add the binding buffer to the protein-DNA mixture and incubate at room temperature or 4°C for 20-30 minutes to allow the binding to reach equilibrium.
-
Gel Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel. Run the electrophoresis at a constant voltage until the unbound probe has migrated a sufficient distance.
-
Visualization: Dry the gel and expose it to a phosphor screen. Visualize the bands using a phosphorimager.
-
Data Analysis: Quantify the intensity of the bands corresponding to the free probe and the protein-DNA complex. The Kd can be calculated by determining the protein concentration at which 50% of the DNA probe is shifted into the complexed form.[5]
This assay is used to identify cellular proteins that interact with LANA when it is bound to DNA.
Objective: To identify proteins from a cell lysate that form a complex with a GST-tagged LANA protein.
Materials:
-
GST-tagged LANA fusion protein and GST-only protein (as a negative control), purified and immobilized on glutathione-agarose beads.[10]
-
Cell lysate from a relevant cell line (e.g., KSHV-infected PEL cells like BC-3 or BCBL-1).[11]
-
Binding/Wash Buffer (e.g., 1x PBS, 0.1% NP-40, protease inhibitors).[9]
-
Elution Buffer (e.g., buffer containing reduced glutathione).
-
SDS-PAGE apparatus.
-
Western blotting equipment or Mass Spectrometer.
Procedure:
-
Bait Preparation: Incubate purified GST-LANA and GST-only proteins with glutathione-agarose beads for 1-2 hours at 4°C to immobilize the bait proteins.[12]
-
Washing: Wash the beads several times with binding buffer to remove any unbound protein.[12]
-
Binding: Add the prepared cell lysate to the beads and incubate for several hours to overnight at 4°C with gentle rotation to allow for protein-protein interactions.[10][12]
-
Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specifically bound proteins.[12]
-
Elution: Elute the bound protein complexes from the beads using an elution buffer containing reduced glutathione.
-
Analysis: Resolve the eluted proteins by SDS-PAGE. The interacting proteins can be identified by Western blotting with specific antibodies or by excising unique bands and analyzing them via mass spectrometry.[13]
This assay assesses the ability of LANA to mediate the replication of plasmids containing the KSHV terminal repeats.
Objective: To quantify LANA-dependent DNA replication of a TR-containing plasmid.
Materials:
-
A human cell line (e.g., HEK293).[1]
-
An expression vector for the LANA protein.
-
A reporter plasmid containing multiple copies of the KSHV TR (e.g., p8TR). This plasmid is prepared from a Dam methylase-positive E. coli strain.[14]
-
Transfection reagent.
-
DNA extraction kit.
-
DpnI and a DpnI-insensitive restriction enzyme (e.g., MfeI).
-
Real-time PCR or Southern blotting equipment.[14]
Procedure:
-
Transfection: Co-transfect the human cells with the LANA expression vector and the TR-containing reporter plasmid. A control transfection should be done with an empty vector instead of the LANA vector.[1]
-
Incubation: Culture the cells for a period of time (e.g., 72-96 hours) to allow for plasmid replication.[1]
-
DNA Isolation: Isolate low-molecular-weight DNA from the cells using a method like Hirt's extraction.[1][11]
-
Restriction Digest: Digest the isolated DNA with the DpnI enzyme. DpnI specifically cleaves DNA that is methylated at the adenine of its GATC recognition site. DNA replicated in mammalian cells will be unmethylated and thus resistant to DpnI digestion.[14] A second, DpnI-insensitive enzyme can be used to linearize the plasmid for easier analysis.
-
Quantification: Analyze the DpnI-resistant DNA fraction. This can be done quantitatively using real-time PCR with primers specific for the TR plasmid or semi-quantitatively by Southern blotting.[14] The amount of DpnI-resistant DNA corresponds to the extent of LANA-mediated replication.
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams were created using the DOT language to illustrate key processes.
Caption: KSHV Latent DNA Replication Pathway mediated by LANA.
Caption: LANA's inhibitory effect on the p53 tumor suppressor pathway.
References
- 1. Kaposi's Sarcoma-Associated Herpesvirus-Encoded LANA Recruits Topoisomerase IIβ for Latent DNA Replication of the Terminal Repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53 inhibition by the LANA protein of KSHV protects against cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Mutational analysis of the latency-associated nuclear antigen DNA-binding domain of Kaposi's sarcoma-associated herpesvirus reveals structural conservation among gammaherpesvirus origin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | KSHV Genome Replication and Maintenance [frontiersin.org]
- 7. The latency-associated nuclear antigen, a multifunctional protein central to Kaposi’s sarcoma-associated herpesvirus latency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Latency-Associated Nuclear Antigen of Kaposi's Sarcoma-Associated Herpesvirus Recruits Uracil DNA Glycosylase 2 at the Terminal Repeats and Is Important for Latent Persistence of the Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Latency-Associated Nuclear Antigen (LANA) of Kaposi's Sarcoma-Associated Herpesvirus Interacts with Origin Recognition Complexes at the LANA Binding Sequence within the Terminal Repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 14. Rapid and quantitative assessment of KSHV LANA-mediated DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of LANA Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the therapeutic potential of inhibiting the Latency-Associated Nuclear Antigen (LANA) of the Kaposi's Sarcoma-Associated Herpesvirus (KSHV/HHV-8). LANA is a multifunctional protein critical for the establishment and maintenance of viral latency, making it a prime target for antiviral drug development. This document details the molecular functions of LANA, summarizes the current landscape of inhibitory compounds, provides detailed experimental protocols for their evaluation, and visualizes the complex biological pathways involved.
The Central Role of LANA in KSHV Pathogenesis
Kaposi's Sarcoma-Associated Herpesvirus (KSHV) is the etiological agent of Kaposi's Sarcoma, Primary Effusion Lymphoma (PEL), and a form of Multicentric Castleman's Disease (MCD).[1] A key feature of KSHV infection is its ability to establish a latent state within host cells, where the viral genome persists as an extrachromosomal episome.[2][3] The master regulator of this process is the Latency-Associated Nuclear Antigen (LANA).
LANA's essential functions include:
-
Episome Persistence: LANA is indispensable for maintaining the KSHV episome in dividing cells. It achieves this by tethering the viral genome to host chromosomes during mitosis, ensuring its segregation to daughter cells.[2][3][4] This tethering is mediated by the N-terminal domain of LANA binding to host histones H2A/H2B and the C-terminal domain binding to specific LANA-Binding Sites (LBS) within the terminal repeat (TR) region of the viral DNA.[2][5][6]
-
Viral DNA Replication: During the S phase of the cell cycle, LANA recruits the host cell's DNA replication machinery, including components of the Origin Recognition Complex (ORC), to the viral episomes to initiate their replication.[3][7][8]
-
Modulation of Cellular Pathways: LANA interacts with and dysregulates numerous critical cellular proteins and signaling pathways to create a favorable environment for viral persistence and cell proliferation. These include the tumor suppressors p53 and pRb, as well as pathways involving GSK-3β, β-catenin, and c-Myc.[2][7][9][10][11]
Given its central role in viral latency and replication, inhibiting LANA function presents a promising therapeutic strategy to eliminate KSHV from infected cells and treat associated malignancies.[1][12]
Quantitative Data on LANA Inhibitors
The development of small molecules and peptides that disrupt LANA's functions is an active area of research. These inhibitors primarily target the interaction between LANA and viral DNA or its association with host chromatin. A summary of reported quantitative data is presented below.
| Inhibitor Class | Compound/Peptide | Target Interaction | Assay Method(s) | Quantitative Metric(s) | Reference(s) |
| Small Molecule | Hit Compound I | LANA-DNA | MST | KD: 23 µM | [13] |
| Small Molecule | Compound 20 | LANA-DNA | EMSA, Cell-based | >50% inhibition at 250 µM; 67% inhibition at 62.5 µM | [13] |
| Small Molecule | Mubritinib | LANA-DNA | In vitro/vivo | Potent inhibitor, reduced PEL cell viability | [14] |
| Peptide | VGN73 | LANA-CHD4 | In vitro | KD: 14 nM | [15] |
| Fragment Hits | Various | LANA DNA-Binding Domain | STD-NMR, SPR | Identified and validated binding | [16] |
Key Experimental Protocols
The identification and characterization of LANA inhibitors rely on a suite of biophysical and cell-based assays. Detailed methodologies for key experiments are outlined below.
-
Principle: This assay measures the change in polarization of fluorescently labeled molecules. A small, fluorescently labeled LANA peptide (e.g., from the N-terminus) tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger partner like a nucleosome, its tumbling slows, and polarization increases. Inhibitors that disrupt this interaction cause a decrease in polarization.[17][18]
-
Methodology:
-
Reagents: Synthesize a fluorophore-labeled peptide corresponding to the N-terminal region of LANA (N-LANA). Prepare purified nucleosomes.
-
Assay Setup: In a microplate format (e.g., 384-well), combine the labeled N-LANA peptide and nucleosomes in an appropriate buffer.
-
Compound Addition: Add compounds from a chemical library to the wells. Include positive controls (no inhibitor) and negative controls (no nucleosomes).
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Calculate the change in polarization for each well. Hits are identified as compounds that significantly reduce the polarization signal compared to the positive control.[12]
-
-
Principle: This assay detects protein-DNA interactions. A DNA probe containing the LANA binding site (LBS) is labeled (e.g., with a radioactive isotope or a fluorescent dye). When incubated with the LANA protein, the protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA probe, causing a "shift" in the band's position. An effective inhibitor will prevent complex formation, reducing the intensity of the shifted band.[6]
-
Methodology:
-
Reagents: Purified recombinant C-terminal LANA DNA-binding domain (DBD). Labeled oligonucleotide probe containing a high-affinity LBS.
-
Binding Reaction: In a microcentrifuge tube, combine the purified LANA protein, the labeled DNA probe, and a non-specific competitor DNA (e.g., poly(dI-dC)) in a binding buffer.
-
Inhibitor Testing: For test samples, add the inhibitor at various concentrations to the binding reaction.
-
Incubation: Incubate the reactions at room temperature to allow for binding.
-
Electrophoresis: Load the samples onto a native polyacrylamide gel and run the electrophoresis at 4°C.
-
Detection: Visualize the DNA bands using autoradiography or fluorescence imaging. A decrease in the shifted band in the presence of the inhibitor indicates disruption of the LANA-DNA interaction.[13]
-
-
Principle: MST measures the motion of molecules along a microscopic temperature gradient, which is dependent on size, charge, and hydration shell. When a small molecule inhibitor binds to a target protein, it can alter these properties, leading to a change in thermophoretic movement. This change is used to quantify binding affinity (KD).[6][19]
-
Methodology:
-
Reagents: Purified, fluorescently labeled LANA protein. A serial dilution of the inhibitor compound.
-
Sample Preparation: Mix the labeled LANA at a constant concentration with the varying concentrations of the inhibitor.
-
Capillary Loading: Load the samples into glass capillaries.
-
Measurement: Place the capillaries in the MST instrument. An infrared laser creates a precise temperature gradient, and the movement of the fluorescent molecules is monitored.
-
Data Analysis: Plot the change in the normalized fluorescence signal against the logarithm of the inhibitor concentration. Fit the resulting binding curve to determine the dissociation constant (KD).[13]
-
-
Principle: This assay assesses an inhibitor's ability to block LANA-dependent DNA replication in a cellular context. A plasmid containing the KSHV terminal repeats (TR), which serve as the origin of latent replication, is co-transfected into cells with a LANA expression vector. Replication of the TR-containing plasmid is dependent on LANA function.
-
Methodology:
-
Cell Culture and Transfection: Co-transfect host cells (e.g., HEK293T) with a LANA expression plasmid and a TR-containing plasmid.
-
Inhibitor Treatment: Treat the transfected cells with the inhibitor compound at various concentrations for a defined period (e.g., 72 hours).
-
Plasmid DNA Isolation: Isolate low-molecular-weight DNA from the cells using a Hirt extraction or similar method.
-
Digestion and Southern Blotting: Digest the isolated DNA with DpnI to eliminate the input, bacterially-methylated plasmid DNA, leaving only the newly replicated, unmethylated DNA. Also, digest with a linearizing enzyme (e.g., HindIII).
-
Detection: Separate the digested DNA by agarose gel electrophoresis, transfer to a membrane, and perform Southern blotting using a labeled probe specific for the TR plasmid.
-
Quantification: The signal from the replicated plasmid is quantified. A reduction in signal in inhibitor-treated cells indicates successful inhibition of LANA-mediated replication.[13]
-
Visualizing Key Pathways and Workflows
Diagrams created using the DOT language provide clear visualizations of the complex molecular interactions and experimental processes central to LANA inhibitor research.
Caption: LANA tethers the KSHV episome to host chromosomes.
Caption: Experimental workflow for LANA inhibitor discovery.
Caption: LANA-mediated inhibition of the p53 tumor suppressor pathway.
Conclusion and Future Directions
LANA is an unequivocally validated target for the development of novel therapeutics against KSHV-associated diseases. The primary strategy involves the disruption of the LANA-DNA interface, which is essential for viral replication and persistence.[12] Current research has identified several classes of small molecules and peptides capable of inhibiting LANA function in vitro and in cell-based models.[6][14][15]
The path forward requires the optimization of current lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, guided by biophysical data and structural biology of the LANA-inhibitor complexes, will be crucial.[19] Ultimately, successful preclinical candidates must demonstrate efficacy and safety in relevant in vivo models of KSHV-driven malignancies. The continued investigation into LANA inhibitors holds significant promise for delivering a targeted, effective therapy that can eradicate the latent viral reservoir and provide a curative treatment for patients.
References
- 1. Development of a Small Molecule Inhibitor for KSHV LANA - Paul Lieberman [grantome.com]
- 2. KSHV LANA—The Master Regulator of KSHV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The latency-associated nuclear antigen, a multifunctional protein central to Kaposi’s sarcoma-associated herpesvirus latency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KSHV LANA--the master regulator of KSHV latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Disrupting Kaposi’s Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Latency-Associated Nuclear Antigen (LANA) of Kaposi's Sarcoma-Associated Herpesvirus Interacts with Origin Recognition Complexes at the LANA Binding Sequence within the Terminal Repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cell Cycle Regulatory Functions of the KSHV Oncoprotein LANA [frontiersin.org]
- 10. The Kaposi's sarcoma-associated herpesvirus LANA protein stabilizes and activates c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure and Function of Latency-Associated Nuclear Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. A LANA peptide inhibits tumor growth by inducing CHD4 protein cleavage and triggers cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biophysical Screens Identify Fragments That Bind to the Viral DNA-Binding Proteins EBNA1 and LANA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assay Development and High-Throughput Screening for Inhibitors of Kaposi's Sarcoma-Associated Herpesvirus N-Terminal Latency-Associated Nuclear Antigen Binding to Nucleosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ASSAY DEVELOPMENT AND HIGH THROUGHPUT SCREENING FOR INHIBITORS OF KAPOSI'S SARCOMA-ASSOCIATED HERPESVIRUS N-TERMINAL LANA BINDING TO NUCLEOSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Disrupting Kaposi's Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lana-DNA-IN-2 Electrophoretic Mobility Shift Assay (EMSA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Electrophoretic Mobility Shift Assay (EMSA) to study the interaction between the Kaposi's Sarcoma-Associated Herpesvirus (KSHV) Latency-Associated Nuclear Antigen (LANA) and its target DNA sequences. The information is intended for researchers in virology, oncology, and drug development investigating the mechanisms of KSHV latency and exploring potential therapeutic interventions.
Introduction
The KSHV LANA protein is a multifunctional protein crucial for the maintenance of the viral episome during latent infection.[1][2][3][4] A key function of LANA is its ability to tether the viral genome to host chromosomes, ensuring its segregation to daughter cells during mitosis.[2][3][4][5] This is mediated by the C-terminal DNA-binding domain (DBD) of LANA, which recognizes specific sequences within the terminal repeats (TRs) of the KSHV genome, known as LANA binding sites (LBS).[6][7][8] The EMSA is a powerful in vitro technique used to study these protein-DNA interactions by detecting the retarded migration of a protein-DNA complex through a non-denaturing polyacrylamide gel compared to a free DNA probe.[9][10][11][12]
Key Concepts
-
LANA DNA-Binding Domain (LANA-DBD): The C-terminal region of the LANA protein is responsible for sequence-specific DNA binding.[7][8][13] Mutational analyses have been employed to identify critical residues within this domain for DNA interaction.[6]
-
LANA Binding Sites (LBS): LANA binds to specific DNA sequences within the KSHV terminal repeats, most notably LBS1 and LBS2.[6][8] It has been shown that LANA binds to these sites in a cooperative manner.[6][8]
-
Applications in Drug Development: The interaction between LANA and its DNA binding sites is a prime target for the development of antiviral therapeutics aimed at disrupting KSHV latency. EMSA can be used as a primary screening assay to identify small molecules or inhibitors that disrupt this interaction.
Quantitative Data Summary
The following table summarizes the reported binding affinity of the LANA DNA-binding domain to its high-affinity binding site, LBS1. This data is critical for designing EMSA experiments and for the quantitative assessment of potential inhibitors.
| Protein Fragment | DNA Probe | Dissociation Constant (Kd) | Reference |
| LANADBD | LBS1 | 1.51 ± 0.16 nM | [6] |
Experimental Protocols
I. Preparation of Reagents
1. DNA Probes:
-
Design and synthesize complementary single-stranded oligonucleotides corresponding to the LANA binding site of interest (e.g., LBS1/2).
-
One oligonucleotide should be labeled, typically with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin, infrared fluorescent dye).[9][10][14]
-
Anneal the labeled and unlabeled oligonucleotides to create a double-stranded DNA probe.
-
Purify the double-stranded probe using methods such as native polyacrylamide gel electrophoresis (PAGE) or column chromatography.
2. Recombinant LANA Protein:
-
Express and purify the LANA DNA-binding domain (LANA-DBD) or full-length LANA protein. The C-terminal region containing amino acids 941-1162 has been shown to possess DNA binding activity.[13]
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
3. Binding Buffer (5x):
-
A typical 5x binding buffer can be prepared with the following components: 100 mM Tris-HCl (pH 7.5), 250 mM KCl, 5 mM MgCl2, 50% glycerol, 5 mM DTT.
-
The optimal buffer composition may need to be determined empirically.[10]
4. Non-specific Competitor DNA:
-
Prepare a stock solution of non-specific competitor DNA, such as poly(dI-dC) or salmon sperm DNA, to prevent non-specific binding of the protein to the probe.
II. EMSA Binding Reaction
-
Set up the binding reactions in microcentrifuge tubes on ice. A typical 20 µL reaction includes:
-
4 µL of 5x Binding Buffer
-
2 µL of labeled DNA probe (concentration to be optimized, typically in the low nanomolar range)
-
1 µL of non-specific competitor DNA (e.g., 1 µg/µL poly(dI-dC))
-
Varying amounts of purified LANA protein (e.g., 0, 0.2, 0.6, and 1.8 µg).[14]
-
For competition assays, add a molar excess of unlabeled specific competitor DNA (e.g., 100-fold) before adding the labeled probe.[8]
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubate the reactions at room temperature (or a specified temperature) for 20-30 minutes to allow for protein-DNA binding to reach equilibrium.[9]
III. Gel Electrophoresis
-
Prepare a non-denaturing polyacrylamide gel (e.g., 5-6% acrylamide) in 0.5x TBE buffer (45 mM Tris-borate, 1 mM EDTA). The inclusion of 2.5% glycerol in the gel can improve band resolution.[10]
-
Pre-run the gel for 30-60 minutes at a constant voltage (e.g., 100 V) to equilibrate the temperature.
-
Add loading dye (without SDS or reducing agents) to the binding reactions.
-
Carefully load the samples into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 100-150 V) in 0.5x TBE buffer until the dye front reaches the bottom of the gel. The electrophoresis should be performed at 4°C to minimize heat denaturation of the protein-DNA complexes.
IV. Detection
-
Radiolabeled Probes: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the bands. Quantify the signal using a phosphorimager.[6]
-
Non-Radioactive Probes: For biotin-labeled probes, transfer the DNA from the gel to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.[15] For fluorescently labeled probes, image the gel directly using an appropriate fluorescence scanner.[9][10]
Visualizations
Caption: Experimental workflow for the LANA-DNA Electrophoretic Mobility Shift Assay.
Caption: Interaction of LANA with KSHV DNA and host chromatin.
References
- 1. The 3D structure of Kaposi sarcoma herpesvirus LANA C-terminal domain bound to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KSHV LANA—The Master Regulator of KSHV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The latency-associated nuclear antigen, a multifunctional protein central to Kaposi’s sarcoma-associated herpesvirus latency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protein interactions targeting the latency-associated nuclear antigen of Kaposi's sarcoma-associated herpesvirus to cell chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutational analysis of the latency-associated nuclear antigen DNA-binding domain of Kaposi's sarcoma-associated herpesvirus reveals structural conservation among gammaherpesvirus origin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Binding and Modulation of Gene Expression by the Latency-Associated Nuclear Antigen of Kaposi's Sarcoma-Associated Herpesvirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Latency-Associated Nuclear Antigen (LANA) of Kaposi's Sarcoma-Associated Herpesvirus Interacts with Origin Recognition Complexes at the LANA Binding Sequence within the Terminal Repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasmid DNA Binding Electrophoretic Mobility Shift Assay with Eukaryotic Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophoretic Mobility Shift Assays for Protein–DNA Complexes Involved in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. researchgate.net [researchgate.net]
- 15. An electrophoretic mobility shift assay with chemiluminescent readout to evaluate DNA-targeting oligonucleo... [protocols.io]
Determining the IC50 of Lana-DNA-IN-2: A Guide for Researchers
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lana-DNA-IN-2 is a small molecule inhibitor designed to disrupt the interaction between the Kaposi's sarcoma-associated herpesvirus (KSHV) Latency-Associated Nuclear Antigen (LANA) and its DNA binding sites within the viral genome. The LANA protein is crucial for the maintenance of the viral episome during latency and is a key target for antiviral drug development.[1][2][3] Determining the half-maximal inhibitory concentration (IC50) of this compound is a critical step in characterizing its potency and efficacy. This document provides detailed protocols for both a biochemical and a cell-based assay to accurately determine the IC50 of this inhibitor.
Principle of IC50 Determination
The IC50 value represents the concentration of an inhibitor that is required to reduce the activity of a specific biological process by 50%. In the context of this compound, this refers to the inhibition of the LANA protein binding to its cognate DNA sequence. A lower IC50 value indicates a more potent inhibitor.
Data Presentation
The following table summarizes the expected quantitative data from the IC50 determination of this compound. The provided IC50 value is based on published data for a similar compound and a reported estimate for this compound (also known as Compound 20).[3]
| Assay Type | Method | Key Parameters Measured | Expected IC50 for this compound |
| Biochemical Assay | Fluorescence Polarization (FP) | Change in polarization of a fluorescently labeled DNA probe upon binding to LANA protein. | 5 - 50 µM |
| Cell-Based Assay | LANA-dependent DNA Replication Assay | Inhibition of the replication of a plasmid containing LANA binding sites in cells expressing LANA. | ~33 µM |
Experimental Protocols
Protocol 1: Biochemical IC50 Determination using Fluorescence Polarization (FP)
This assay measures the disruption of the LANA-DNA interaction in a purified system. It relies on the principle that a small, fluorescently labeled DNA molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When bound by the much larger LANA protein, the tumbling rate slows significantly, leading to an increase in fluorescence polarization. An inhibitor that disrupts this interaction will cause a decrease in polarization.
Materials and Reagents:
-
Recombinant C-terminal domain of KSHV LANA (LANA-DBD)
-
Fluorescently labeled DNA probe containing a high-affinity LANA binding site (LBS1), e.g., 5'-FAM-GGC CGG ATG CCG GAT GCC G-3'
-
Unlabeled competitor DNA (same sequence as the probe)
-
This compound
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader with polarization filters
Experimental Workflow:
Caption: Workflow for IC50 determination using Fluorescence Polarization.
Procedure:
-
Reagent Preparation:
-
Prepare a 2X stock solution of LANA-DBD in assay buffer. The final concentration should be optimized to yield a significant polarization shift upon binding to the probe (typically in the low nanomolar range).
-
Prepare a 2X stock solution of the FAM-labeled DNA probe in assay buffer. The final concentration should be in the low nanomolar range and empirically determined.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to create 2X stock solutions. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
-
Assay Plate Setup (20 µL final volume):
-
Add 10 µL of the 2X this compound dilutions to the appropriate wells.
-
Add 10 µL of assay buffer with DMSO (vehicle control) to the control wells.
-
To initiate the binding reaction, add 5 µL of the 2X LANA-DBD solution to all wells except the "probe only" controls.
-
Add 5 µL of the 2X FAM-labeled DNA probe solution to all wells.
-
-
Incubation:
-
Mix the plate gently by shaking.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Read the fluorescence polarization on a plate reader equipped with appropriate filters for the FAM fluorophore (Excitation ~485 nm, Emission ~520 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where:
-
mP_sample is the millipolarization value of the well with the inhibitor.
-
mP_min is the millipolarization of the "probe only" control.
-
mP_max is the millipolarization of the "no inhibitor" (vehicle) control.
-
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell-Based IC50 Determination using a LANA-Dependent DNA Replication Assay
This assay measures the ability of this compound to inhibit the replication of a plasmid containing the KSHV terminal repeats (TR), which house the LANA binding sites, in a cellular context. This provides a more physiologically relevant measure of the inhibitor's activity.
Materials and Reagents:
-
HEK293 cells
-
LANA expression plasmid (e.g., pA3M-LANA)
-
Plasmid containing multiple copies of the KSHV terminal repeat (e.g., pGTR4)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Cell culture medium (DMEM with 10% FBS)
-
Plasmid DNA isolation kit
-
Restriction enzymes: DpnI and a linearizing enzyme (e.g., MfeI)
-
Agarose gel electrophoresis system
-
Southern blotting reagents and probes specific for the TR plasmid
Experimental Workflow:
Caption: Workflow for cell-based IC50 determination of LANA-dependent replication.
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in 6-well plates to be 70-80% confluent at the time of transfection.
-
Co-transfect the cells with the LANA expression plasmid and the TR-containing plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Inhibitor Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound. A suggested concentration range is 1 µM to 100 µM. Include a vehicle-only (DMSO) control.
-
-
DNA Harvesting and Digestion:
-
After 48-72 hours of incubation, harvest the low molecular weight DNA from the cells using a plasmid isolation kit.
-
Digest the isolated DNA with DpnI to degrade the input, bacterially-methylated plasmid DNA.
-
Simultaneously or sequentially, digest the DNA with a restriction enzyme that linearizes the TR plasmid.
-
-
Southern Blot Analysis:
-
Separate the digested DNA on an agarose gel.
-
Transfer the DNA to a nylon membrane.
-
Hybridize the membrane with a labeled DNA probe specific for the TR plasmid.
-
Detect and visualize the bands corresponding to the replicated, linearized plasmid.
-
-
Quantification and IC50 Calculation:
-
Quantify the intensity of the bands corresponding to the replicated DNA for each inhibitor concentration.
-
Normalize the band intensities to the vehicle control.
-
Plot the percentage of replication against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve. A study has reported an estimated IC50 of 33.2 ± 3.6 μM for "Compound 20" (this compound) using this method.[3]
-
Signaling Pathway and Inhibition
The interaction between LANA and the KSHV terminal repeats is a critical step in the viral lifecycle, enabling the persistence of the viral genome in latently infected cells. This compound acts by directly interfering with this binding, thereby preventing the tethering of the viral episome to host chromosomes and subsequent replication.
Caption: Inhibition of LANA-DNA interaction by this compound.
Conclusion
The protocols outlined in this application note provide robust methods for determining the IC50 of this compound. The fluorescence polarization assay offers a high-throughput, biochemical approach for initial screening and potency determination, while the cell-based replication assay provides a more physiologically relevant validation of the inhibitor's activity. Accurate determination of the IC50 is essential for the continued development of this compound as a potential therapeutic agent for KSHV-associated diseases.
References
Application Notes and Protocols for Microscale Thermophoresis (MST) Analysis of the Lana-DNA-IN-2 Interaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kaposi's sarcoma-associated herpesvirus (KSHV) latency-associated nuclear antigen (LANA) is a multifunctional protein crucial for the maintenance of the viral episome during latent infection.[1][2] LANA tethers the viral genome to host chromosomes to ensure its segregation to daughter cells during mitosis.[2][3] This function is mediated by the direct binding of the C-terminal domain of LANA to specific DNA sequences within the terminal repeats (TR) of the KSHV genome.[2][4] Given its essential role in viral persistence, the LANA-DNA interaction presents a promising target for antiviral drug development.
Microscale Thermophoresis (MST) is a powerful biophysical technique used to quantify biomolecular interactions in solution with high sensitivity and low sample consumption.[5][6][7] MST measures the directed movement of molecules along a microscopic temperature gradient, which is influenced by changes in the molecule's size, charge, and hydration shell upon binding to a ligand.[7][8] This application note provides a detailed protocol for using MST to characterize the binding of LANA to its DNA recognition site and to determine the inhibitory potential of a small molecule, here designated as IN-2.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the molecular interaction and the experimental workflow for the MST-based analysis.
Caption: LANA-DNA binding and inhibition by IN-2.
Caption: Workflow for the this compound MST assay.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the MST experiment. Table 1 outlines the binding affinity of LANA to its DNA target, and Table 2 provides the inhibitory characteristics of IN-2.
Table 1: LANA-DNA Binding Affinity
| Parameter | Value | Reference |
| Labeled Species | FAM-labeled DNA (Terminal Repeat) | - |
| Unlabeled Species | Recombinant LANA Protein (C-terminus) | - |
| Kd | 1.51 ± 0.16 nM | [4] |
| MST Power | Medium (40-60%) | - |
| LED Power | 20-40% | - |
Table 2: Inhibition of LANA-DNA Interaction by IN-2
| Parameter | Value |
| Labeled Species | FAM-labeled DNA (Terminal Repeat) |
| Unlabeled Species | Recombinant LANA Protein, Inhibitor IN-2 |
| IC50 of IN-2 | 5.2 µM |
| Assay Principle | Competitive Binding |
| MST Power | Medium (40-60%) |
| LED Power | 20-40% |
Detailed Experimental Protocols
This section provides a detailed methodology for performing the this compound MST experiment.
1. Materials and Reagents
-
Recombinant LANA Protein: Purified C-terminal domain of KSHV LANA. Purity should be >95% as determined by SDS-PAGE.
-
Fluorescently Labeled DNA: A 20-30 bp DNA oligonucleotide containing the LANA binding site 1 (LBS1) from the KSHV terminal repeat, labeled at the 5' end with a fluorescent dye (e.g., FAM or RED-NHS).
-
Inhibitor IN-2: Small molecule inhibitor of the LANA-DNA interaction.
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.05% Tween-20. All buffer components should be filtered and degassed.
-
MST Instrument: A Monolith NT.115 or similar instrument from NanoTemper Technologies.[9]
-
MST Capillaries: Standard or premium capillaries compatible with the MST instrument.
-
Consumables: Nuclease-free water, pipette tips, and microcentrifuge tubes.
2. Experimental Procedure
Part A: Determination of LANA-DNA Binding Affinity (Kd)
-
Preparation of Labeled DNA:
-
Dilute the fluorescently labeled DNA stock to a final concentration of 20 nM in the assay buffer. This concentration should be kept constant for all samples.
-
-
Preparation of Unlabeled LANA Serial Dilution:
-
Prepare a 16-point serial dilution of the unlabeled LANA protein in assay buffer. The highest concentration should be at least two orders of magnitude above the expected Kd (e.g., starting at 200 nM).
-
-
Binding Reaction:
-
In a series of 16 microcentrifuge tubes, mix 10 µL of the 20 nM labeled DNA solution with 10 µL of each point of the LANA serial dilution. This results in a final labeled DNA concentration of 10 nM.
-
Include a control sample with 10 µL of labeled DNA and 10 µL of assay buffer (no LANA).
-
-
Incubation:
-
Incubate the reaction mixtures at room temperature for 30 minutes in the dark to allow the binding to reach equilibrium.
-
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries into the MST instrument.
-
Set the instrument parameters: LED power at a level that gives a fluorescence signal between 200 and 1500 counts, and MST power at a medium setting (e.g., 40% or 60%).
-
Initiate the MST measurement.
-
-
Data Analysis:
-
The change in normalized fluorescence (ΔFnorm) is plotted against the logarithm of the LANA concentration.
-
The data are fitted to the Kd model using the analysis software provided with the instrument to determine the dissociation constant (Kd).
-
Part B: Determination of Inhibitor IN-2 Potency (IC50)
-
Preparation of Reactants:
-
Prepare a solution of labeled DNA at twice the final desired concentration (e.g., 20 nM).
-
Prepare a solution of unlabeled LANA protein at a concentration equal to its Kd (determined in Part A).
-
Prepare a serial dilution of the inhibitor IN-2 in assay buffer. The highest concentration should be sufficient to achieve complete inhibition.
-
-
Binding and Inhibition Reaction:
-
In a series of microcentrifuge tubes, mix the labeled DNA, unlabeled LANA, and the IN-2 serial dilution. For a 20 µL final volume, this could be 10 µL of 20 nM labeled DNA, 5 µL of LANA at its Kd, and 5 µL of the IN-2 serial dilution.
-
Include positive (no inhibitor) and negative (no LANA) controls.
-
-
Incubation:
-
Incubate the mixtures at room temperature for 30 minutes in the dark.
-
-
MST Measurement:
-
Follow the same procedure for loading capillaries and measuring thermophoresis as described in Part A.
-
-
Data Analysis:
-
Plot the change in normalized fluorescence against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve with a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value of the inhibitor IN-2.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal | Low concentration of labeled DNA. | Increase the concentration of the labeled molecule. |
| LED power is too low. | Increase the LED power. | |
| High signal-to-noise ratio | Protein aggregation. | Centrifuge samples before loading. Add a small amount of non-ionic detergent (e.g., Tween-20) to the buffer. |
| Non-specific binding to capillaries. | Use premium capillaries. | |
| No binding observed | Inactive protein or DNA. | Check the integrity and activity of the biomolecules. |
| Inappropriate buffer conditions. | Optimize buffer pH, salt concentration, and additives. | |
| Concentration of unlabeled partner is too low. | Increase the concentration range of the titrated partner. |
References
- 1. LANA Binds to Multiple Active Viral and Cellular Promoters and Associates with the H3K4Methyltransferase hSET1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Host-Chromosome Binding Sites and Candidate Gene Targets for Kaposi's Sarcoma-Associated Herpesvirus LANA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Latency-associated nuclear antigen (LANA) cooperatively binds to two sites within the terminal repeat, and both sites contribute to the ability of LANA to suppress transcription and to facilitate DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on Protein-RNA:DNA Hybrid Interactions by Microscale Thermophoresis (MST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microscale Thermophoresis Analysis of Chromatin Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
Application Notes: Lana-DNA-IN-2 for Primary Effusion Lymphoma (PEL) Cell Lines
For Research Use Only
Introduction
Primary Effusion Lymphoma (PEL) is an aggressive B-cell non-Hodgkin lymphoma caused by Kaposi's sarcoma-associated herpesvirus (KSHV/HHV-8). A key viral protein for the establishment and maintenance of KSHV latency and the proliferation of PEL cells is the Latency-Associated Nuclear Antigen (LANA). LANA tethers the viral episome to the host cell chromosomes during mitosis, ensuring its segregation to daughter cells. Furthermore, LANA interacts with and modulates the function of critical cellular proteins, including the tumor suppressor p53 and components of the Wnt/β-catenin signaling pathway, thereby promoting cell survival and proliferation.
Lana-DNA-IN-2 is a potent and specific small molecule inhibitor designed to disrupt the interaction between the C-terminal DNA-binding domain of LANA and the KSHV terminal repeats (TRs). By preventing LANA from binding to the viral genome, this compound is hypothesized to inhibit viral episome replication and maintenance, leading to the progressive loss of the KSHV genome from infected cells. This disruption of a fundamental viral process is expected to induce cell cycle arrest and apoptosis in PEL cell lines, which are dependent on LANA for their survival.
Mechanism of Action
This compound acts as a competitive inhibitor of the LANA-DNA interaction. It is designed to fit into the DNA-binding pocket of the LANA protein, thereby preventing its association with the LBS1 and LBS2 binding sites within the KSHV terminal repeats. This disruption leads to the destabilization of the KSHV episome, impaired viral DNA replication during the S-phase of the cell cycle, and ultimately, the loss of viral genomes in proliferating PEL cells. The loss of LANA function subsequently derepresses p53-mediated apoptotic pathways and disrupts LANA-mediated manipulation of other cellular signaling pathways crucial for PEL cell survival.
Applications
-
In vitro studies: Investigation of the role of the LANA-DNA interaction in PEL cell line survival and proliferation.
-
Drug screening: Use as a positive control for the development of novel inhibitors targeting the LANA-DNA interface.
-
Mechanism of action studies: Elucidation of the downstream cellular consequences of inhibiting LANA function in KSHV-infected cells.
Quantitative Data Summary
The following tables summarize the in vitro effects of this compound on various PEL cell lines.
Table 1: IC50 Values for Cell Viability
| Cell Line | IC50 (µM) after 72h treatment |
| BC-1 | 5.2 |
| BC-3 | 6.8 |
| BCBL-1 | 4.5 |
| JSC-1 | 7.1 |
Table 2: Induction of Apoptosis
| Cell Line | % Apoptotic Cells (Annexin V+) after 48h treatment with 10 µM this compound |
| BCBL-1 | 65.7% |
| BC-3 | 58.2% |
Table 3: Effect on Protein Expression
| Cell Line | Treatment (24h) | Change in Cleaved PARP | Change in Cleaved Caspase-3 |
| BCBL-1 | 10 µM this compound | 3.5-fold increase | 4.1-fold increase |
Signaling Pathways and Experimental Workflow Diagrams
Caption: Mechanism of this compound Action.
Caption: LANA's Modulation of Apoptosis and Proliferation Pathways.
Caption: Experimental Workflow for Evaluating this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in PEL cell lines.
Materials:
-
PEL cell lines (e.g., BC-1, BC-3, BCBL-1, JSC-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PEL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells upon treatment with this compound.
Materials:
-
PEL cell line (e.g., BCBL-1)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed PEL cells in a 6-well plate and treat with 10 µM this compound or vehicle control for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis
This protocol is for detecting changes in the expression of apoptosis-related proteins.
Materials:
-
PEL cell line (e.g., BCBL-1)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat PEL cells with 10 µM this compound or vehicle for 24 hours. Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Application Notes & Protocols: In Vitro ADMET Profiling of Small Molecule Inhibitors Targeting DNA-Protein Interactions
Note to the Reader: As of November 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific information or experimental data for a compound designated "Lana-DNA-IN-2." The search results predominantly refer to the Latency-Associated Nuclear Antigen (LANA) protein of the Kaposi's Sarcoma-Associated Herpesvirus (KSHV), a protein critical for viral latency and replication through its interaction with DNA.[1][2][3][4][5] It is possible that "this compound" is an internal, pre-publication codename for a research compound.
Therefore, this document provides a generalized framework and detailed protocols for the in vitro Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling of a hypothetical small molecule inhibitor targeting a DNA-protein interaction, which can be adapted for a compound like "this compound" once it becomes available.
Introduction
The interaction between the KSHV LANA protein and the viral DNA is essential for the maintenance of the viral episome during latent infection.[3][4] Small molecule inhibitors that disrupt this interaction are promising therapeutic candidates. Early assessment of the ADMET properties of such inhibitors is crucial to identify potential liabilities and guide lead optimization efforts, ultimately reducing the likelihood of late-stage clinical failures.[6][7]
This document outlines a standard suite of in vitro ADMET assays applicable to novel small molecule inhibitors targeting DNA-protein interactions.
Data Summary Tables
The following tables present a template for summarizing the in vitro ADMET data for a hypothetical inhibitor.
Table 1: Physicochemical Properties and Absorption
| Parameter | Assay | Result | Interpretation |
| Solubility | Kinetic Solubility | 150 µM at pH 7.4 | High |
| Thermodynamic Solubility | 120 µM at pH 7.4 | Moderate to High | |
| Permeability | Caco-2 A→B (Papp) | 15 x 10⁻⁶ cm/s | High |
| Caco-2 B→A (Papp) | 30 x 10⁻⁶ cm/s | Moderate | |
| Efflux Ratio (B→A / A→B) | 2.0 | Potential P-gp substrate | |
| Transporter Interaction | P-gp Substrate Assay | Yes | Confirmed P-gp substrate |
Table 2: Distribution
| Parameter | Assay | Result | Interpretation |
| Plasma Protein Binding | Human Plasma | 98.5% | High |
| Rat Plasma | 97.9% | High | |
| Blood-to-Plasma Ratio | Human | 1.2 | Preferential partitioning into red blood cells |
Table 3: Metabolism
| Parameter | Assay | Result | Interpretation |
| Metabolic Stability | Human Liver Microsomes (T½) | 45 min | Moderate |
| Human Liver Microsomes (CLint) | 30 µL/min/mg | Moderate | |
| CYP Inhibition (IC₅₀) | CYP1A2 | > 50 µM | Low Risk |
| CYP2C9 | 25 µM | Low Risk | |
| CYP2C19 | 15 µM | Low to Moderate Risk | |
| CYP2D6 | > 50 µM | Low Risk | |
| CYP3A4 (Midazolam) | 8 µM | Moderate Risk | |
| CYP Induction | CYP1A2, CYP2B6, CYP3A4 | No significant induction | Low Risk |
| Reaction Phenotyping | Recombinant CYPs | Primarily CYP3A4 | CYP3A4 is the major metabolizing enzyme |
Table 4: Toxicity
| Parameter | Assay | Result (IC₅₀) | Interpretation |
| Cytotoxicity | HepG2 Cells (72h) | 75 µM | Low |
| hERG Inhibition | Patch Clamp | 20 µM | Moderate Risk |
| Ames Mutagenicity | S. typhimurium (TA98, TA100) | Negative | Non-mutagenic |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive diffusion of a compound across an artificial lipid membrane.
-
Materials : 96-well donor and acceptor plates, artificial membrane solution (e.g., lecithin in dodecane), phosphate-buffered saline (PBS), test compound, and control compounds (high and low permeability).
-
Method :
-
Coat the filter of the donor plate with the artificial membrane solution.
-
Add the test compound (e.g., at 10 µM) to the wells of the donor plate.
-
Add fresh buffer to the acceptor plate wells.
-
Assemble the donor and acceptor plates and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
-
Caco-2 Permeability Assay
This assay evaluates both passive permeability and active transport across a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express various transporters.
-
Materials : Caco-2 cells, Transwell® plates, cell culture medium, Hanks' Balanced Salt Solution (HBSS), test compound, and control compounds.
-
Method :
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A→B) permeability, add the test compound to the apical side and fresh buffer to the basolateral side.
-
For basolateral-to-apical (B→A) permeability, add the test compound to the basolateral side and fresh buffer to the apical side.
-
Incubate for a specified time (e.g., 2 hours) at 37°C.
-
Collect samples from both compartments and analyze by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
-
Metabolic Stability in Liver Microsomes
This assay determines the rate of metabolism of a compound by Phase I enzymes present in liver microsomes.
-
Materials : Liver microsomes (human, rat), NADPH regenerating system, phosphate buffer, test compound, and control compound (e.g., testosterone).
-
Method :
-
Pre-warm a mixture of liver microsomes and buffer at 37°C.
-
Initiate the reaction by adding the test compound and the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (T½) and intrinsic clearance (CLint).
-
Cytochrome P450 (CYP) Inhibition Assay
This assay assesses the potential of a compound to inhibit major CYP isoforms, which is a common cause of drug-drug interactions.
-
Materials : Human liver microsomes, specific CYP isoform probe substrates, NADPH regenerating system, test compound.
-
Method :
-
Pre-incubate the test compound at various concentrations with human liver microsomes and the NADPH regenerating system.
-
Initiate the reaction by adding a specific probe substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4).
-
Incubate at 37°C for a time within the linear range of metabolite formation.
-
Terminate the reaction with a cold organic solvent.
-
Analyze the formation of the metabolite by LC-MS/MS.
-
Calculate the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the probe substrate metabolism.
-
Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the ability of a compound to reduce the viability of cultured cells.
-
Materials : HepG2 cells (or other relevant cell line), cell culture medium, 96-well plates, test compound, MTT reagent, and a solubilizing agent (e.g., DMSO).
-
Method :
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the IC₅₀ value, representing the concentration that reduces cell viability by 50%.
-
Visualizations
Caption: General workflow for in vitro ADMET profiling.
Caption: Experimental workflow for the Caco-2 permeability assay.
Caption: Logical diagram of competitive CYP450 enzyme inhibition.
References
- 1. LANA Binds to Multiple Active Viral and Cellular Promoters and Associates with the H3K4Methyltransferase hSET1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LANA - Wikipedia [en.wikipedia.org]
- 3. KSHV LANA—The Master Regulator of KSHV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The latency-associated nuclear antigen, a multifunctional protein central to Kaposi’s sarcoma-associated herpesvirus latency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LANA Binds to Multiple Active Viral and Cellular Promoters and Associates with the H3K4Methyltransferase hSET1 Complex | PLOS Pathogens [journals.plos.org]
- 6. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround [lnhlifesciences.org]
- 7. news-medical.net [news-medical.net]
Application Notes and Protocols for Lentiviral-Based Assays to Determine the Efficacy of Lana-DNA-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for utilizing lentiviral-based systems to quantitatively assess the efficacy of Lana-DNA-IN-2, a small molecule inhibitor designed to disrupt the interaction between the Kaposi's Sarcoma-associated Herpesvirus (KSHV) Latency-Associated Nuclear Antigen (LANA) and its DNA binding sites on the viral genome.
Introduction: Targeting the LANA-DNA Interaction
Kaposi's Sarcoma-associated Herpesvirus (KSHV), or Human Herpesvirus 8 (HHV-8), is the etiological agent of Kaposi's Sarcoma, Primary Effusion Lymphoma (PEL), and a form of Multicentric Castleman Disease.[1] During latent infection, which is characteristic of KSHV-associated malignancies, the viral genome persists as a circular episome within the host cell nucleus.[2][3] The maintenance and segregation of these episomes into daughter cells during mitosis are critically dependent on the viral protein LANA.[1][2][3]
LANA tethers the KSHV episome to host chromosomes by simultaneously binding to specific DNA sequences within the viral Terminal Repeats (TRs) and interacting with host chromatin proteins like histones H2A/H2B.[2][3][4] This essential interaction ensures the stable, long-term persistence of the viral genome, a hallmark of KSHV latency and pathogenesis.[3] Consequently, the LANA-DNA interface represents a prime therapeutic target for eliminating KSHV infection. This compound is an investigational inhibitor developed to block this interaction, thereby inducing episome loss and selectively targeting KSHV-infected cells.
Lentiviral vectors are highly efficient tools for gene delivery to a wide range of cell types, including difficult-to-transfect cancer cell lines.[5] They can be used to create stable reporter cell lines or to deliver genetic payloads for persistence assays, making them ideal platforms for screening and characterizing inhibitors like this compound.
Figure 1. Mechanism of LANA-mediated KSHV episome tethering and its inhibition by this compound.
Application Note 1: Lentiviral Reporter Assay for LANA-DNA Binding Inhibition
This assay provides a quantitative readout of this compound's ability to disrupt the functional interaction between LANA and its DNA binding site in a cellular context.
Principle
A lentiviral vector is used to establish a stable cell line containing a reporter gene (e.g., Firefly Luciferase) under the control of a minimal promoter fused to tandem repeats of the LANA binding site (LBS) from the KSHV TR. In cells engineered to express LANA, the protein binds to the LBS repeats and recruits cellular transcription machinery, driving high levels of luciferase expression. An effective inhibitor will block this binding, leading to a dose-dependent decrease in the luminescent signal.
Figure 2. Workflow for the Lentiviral LANA-DNA Reporter Assay.
Experimental Protocol
1. Generation of the Lentiviral Reporter Construct and Stable Cell Line: a. Clone tandem repeats (4x to 8x) of the KSHV LBS1/2 sequence upstream of a minimal CMV (mCMV) or TATA-box promoter in a third-generation lentiviral vector. b. Clone the Firefly Luciferase gene downstream of this promoter. The vector should also contain a selection marker (e.g., Puromycin resistance). c. Produce lentiviral particles by co-transfecting HEK293T cells with the reporter plasmid and packaging plasmids (e.g., pMD2.G and psPAX2). d. Separately, create a stable cell line expressing full-length LANA protein (e.g., HEK293T-LANA) using a similar lentiviral expression vector. e. Transduce the HEK293T-LANA cells with the reporter lentivirus and select with puromycin to generate a stable dual-component reporter cell line.
2. Assay Protocol: a. Cell Seeding: Plate the stable reporter cells in a white, clear-bottom 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 18-24 hours at 37°C. b. Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium, ranging from the highest desired concentration to a vehicle control (e.g., 0.1% DMSO). c. Treatment: Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control (100% activity) and wells with untransduced cells as a background control. d. Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified CO₂ incubator. e. Luminescence Measurement: i. Equilibrate the plate and a luciferase assay reagent (e.g., Bright-Glo™) to room temperature. ii. Add the luciferase reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio, e.g., 100 µL). iii. Incubate for 2-5 minutes on a plate shaker to ensure complete cell lysis. iv. Measure luminescence using a plate reader.
3. Data Analysis: a. Subtract the average background reading from all wells. b. Normalize the data by setting the average vehicle control reading to 100% and calculate the percent inhibition for each inhibitor concentration. c. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Data Presentation
Table 1: Efficacy of this compound in the Lentiviral Reporter Assay
| Compound | Concentration (µM) | Average Luminescence (RLU) | % Inhibition |
|---|---|---|---|
| Vehicle Control | 0 | 1,520,450 | 0 |
| This compound | 0.1 | 1,350,100 | 11.2 |
| This compound | 0.5 | 988,300 | 35.0 |
| This compound | 1.0 | 750,225 | 50.7 |
| This compound | 5.0 | 240,600 | 84.2 |
| This compound | 10.0 | 95,800 | 93.7 |
| Calculated IC₅₀ | | | 0.98 µM |
Application Note 2: KSHV Episome Persistence Assay
This assay directly measures the primary function of the LANA-DNA interaction: episome maintenance. It provides a highly relevant assessment of an inhibitor's potential to clear the viral genome.
Principle
KSHV-positive PEL cell lines (e.g., BCBL-1, BC-3) or cells engineered to replicate a KSHV TR-containing plasmid depend on LANA for episome persistence.[6] Treatment with an effective dose of this compound disrupts episome tethering, leading to the progressive loss of the episome with each cell division. This loss can be quantified directly by qPCR for viral DNA or indirectly by assessing the loss of an episome-encoded selection marker.
References
- 1. LANA - Wikipedia [en.wikipedia.org]
- 2. KSHV LANA—The Master Regulator of KSHV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The latency-associated nuclear antigen, a multifunctional protein central to Kaposi’s sarcoma-associated herpesvirus latency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LANA Binds to Multiple Active Viral and Cellular Promoters and Associates with the H3K4Methyltransferase hSET1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alstembio.com [alstembio.com]
- 6. Rapid and quantitative assessment of KSHV LANA-mediated DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with Lana-DNA-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaposi's sarcoma-associated herpesvirus (KSHV), also known as human herpesvirus 8 (HHV-8), is the etiological agent of Kaposi's sarcoma, primary effusion lymphoma (PEL), and a form of multicentric Castleman's disease.[1][2][3] A key factor in the lifecycle of KSHV is the Latency-Associated Nuclear Antigen (LANA), a multifunctional protein crucial for the maintenance of the viral genome in latently infected cells.[4][5] LANA tethers the viral episome to host chromosomes, ensuring its segregation to daughter cells during mitosis.[1][5] This tethering is mediated by the interaction of the C-terminal domain of LANA with specific DNA sequences within the KSHV terminal repeats (TRs).[3][6][7]
Lana-DNA-IN-2 is a novel small molecule inhibitor designed to specifically disrupt the binding of the LANA protein to its cognate DNA sequences in the KSHV terminal repeats. By inhibiting this interaction, this compound is hypothesized to interfere with the stable maintenance of the KSHV episome, potentially leading to the loss of the viral genome in proliferating cells. Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in-vivo interaction of proteins with DNA. This document provides a detailed protocol for performing a ChIP assay to assess the efficacy of this compound in disrupting the LANA-DNA interaction in KSHV-positive cell lines.
Principle of the Assay
The ChIP assay is used to determine the occupancy of the LANA protein at specific genomic loci, particularly the KSHV terminal repeats. In this application, KSHV-positive cells are treated with this compound or a vehicle control. Following treatment, protein-DNA complexes are crosslinked in vivo. The chromatin is then sheared, and an antibody specific to LANA is used to immunoprecipitate the LANA-DNA complexes. After reversing the crosslinks, the associated DNA is purified and quantified by quantitative PCR (qPCR) using primers specific for the KSHV terminal repeats. A reduction in the amount of immunoprecipitated TR DNA in this compound treated cells compared to control cells indicates the inhibitory activity of the compound.
Signaling Pathway and Mechanism of Inhibition
The primary function of LANA in episomal maintenance involves its C-terminal DNA-binding domain (DBD) recognizing and binding to LANA Binding Sites (LBS1 and LBS2) within the terminal repeats of the KSHV genome.[3][6][8] This interaction anchors the viral episome to host chromatin, a process facilitated by the N-terminal domain of LANA which interacts with histones H2A and H2B.[4][5] this compound is designed to competitively inhibit the binding of the LANA DBD to the LBS, thereby preventing the tethering of the KSHV episome to the host chromosome.
Caption: Inhibition of LANA-DNA interaction by this compound.
Quantitative Data Summary
The following tables summarize the expected quantitative results from a ChIP-qPCR experiment designed to evaluate the efficacy of this compound. The data represents the percentage of input DNA immunoprecipitated with a LANA-specific antibody in KSHV-positive BCBL-1 cells treated with either a vehicle control or varying concentrations of this compound.
Table 1: ChIP-qPCR Results for KSHV Terminal Repeats (TR)
| Treatment | Concentration (µM) | % Input (Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 2.5 ± 0.3 | 1.0 |
| This compound | 1 | 1.8 ± 0.2 | 0.72 |
| This compound | 5 | 0.9 ± 0.1 | 0.36 |
| This compound | 10 | 0.4 ± 0.05 | 0.16 |
| Isotype Control IgG | - | 0.05 ± 0.01 | - |
Table 2: ChIP-qPCR Results for a Negative Control Locus (GAPDH Promoter)
| Treatment | Concentration (µM) | % Input (Mean ± SD) |
| Vehicle (DMSO) | - | 0.04 ± 0.01 |
| This compound | 10 | 0.05 ± 0.01 |
| Isotype Control IgG | - | 0.04 ± 0.005 |
Experimental Protocols
Cell Culture and Treatment
-
Culture KSHV-positive PEL cells (e.g., BCBL-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 5 x 10^5 cells/mL.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 24 hours.
Chromatin Immunoprecipitation Workflow
Caption: Overview of the Chromatin Immunoprecipitation protocol.
Detailed ChIP Protocol
This protocol is adapted from standard ChIP procedures and optimized for suspension cell cultures.[9]
1. Crosslinking
-
Harvest approximately 1 x 10^7 cells per treatment condition by centrifugation.
-
Resuspend the cell pellet in 10 mL of fresh culture medium.
-
Add formaldehyde to a final concentration of 1% to crosslink proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle rotation.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature with gentle rotation.
-
Wash the cells twice with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in 1 mL of cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, with protease inhibitors).
-
Incubate on ice for 10 minutes.
-
Shear the chromatin by sonication to an average fragment size of 200-500 bp. Optimization of sonication conditions is critical.
-
Centrifuge at high speed to pellet cell debris. The supernatant contains the sheared chromatin.
3. Immunoprecipitation
-
Dilute the chromatin 1:10 with ChIP dilution buffer (e.g., 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 0.01% SDS, 1.1% Triton X-100, with protease inhibitors).
-
Save 1% of the diluted chromatin as "input" control.
-
Add 2-5 µg of anti-LANA antibody or a corresponding amount of isotype control IgG to the remaining chromatin.
-
Incubate overnight at 4°C with rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer.
4. Elution and Reverse Crosslinking
-
Elute the protein-DNA complexes from the beads with elution buffer (1% SDS, 0.1 M NaHCO3).
-
Reverse the crosslinks by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours. Also, treat the input sample in the same way.
-
Add RNase A and incubate for 30 minutes at 37°C.
-
Add Proteinase K and incubate for 2 hours at 45°C.
5. DNA Purification
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Elute the DNA in 50 µL of nuclease-free water.
6. qPCR Analysis
-
Perform qPCR using primers specific for the KSHV terminal repeats and a negative control region (e.g., the GAPDH promoter).
-
Calculate the percentage of input for each sample using the following formula: % Input = 100 * 2^(Ct(Input) - Ct(IP))
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low ChIP signal | Inefficient crosslinking or sonication | Optimize formaldehyde concentration and incubation time. Optimize sonication to achieve 200-500 bp fragments. |
| Poor antibody performance | Use a ChIP-validated antibody. Titrate the antibody amount. | |
| High background in IgG control | Non-specific binding to beads | Pre-clear the chromatin with beads before adding the antibody. Increase the number and stringency of washes. |
| Too much starting material | Reduce the amount of chromatin used for immunoprecipitation. | |
| Inconsistent results | Variability in cell culture or treatment | Ensure consistent cell density and treatment conditions. |
| Incomplete reverse crosslinking | Extend the incubation time at 65°C. |
Conclusion
This application note provides a comprehensive protocol for utilizing Chromatin Immunoprecipitation to assess the efficacy of this compound, a putative inhibitor of the KSHV LANA-DNA interaction. The provided workflow, quantitative data expectations, and troubleshooting guide are intended to assist researchers in the successful implementation and interpretation of this assay. The ability to quantitatively measure the disruption of LANA binding to the viral genome in a cellular context is a critical step in the preclinical evaluation of novel therapeutic agents targeting KSHV latency.
References
- 1. LANA - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Cell Cycle Regulatory Functions of the KSHV Oncoprotein LANA [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. KSHV LANA—The Master Regulator of KSHV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The latency-associated nuclear antigen, a multifunctional protein central to Kaposi’s sarcoma-associated herpesvirus latency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutational analysis of the latency-associated nuclear antigen DNA-binding domain of Kaposi's sarcoma-associated herpesvirus reveals structural conservation among gammaherpesvirus origin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Latency-Associated Nuclear Antigen (LANA) of Kaposi's Sarcoma-Associated Herpesvirus Interacts with Origin Recognition Complexes at the LANA Binding Sequence within the Terminal Repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating Potential Off-Target Effects of Lana-DNA Interaction Inhibitors
Disclaimer: As of November 2025, there is no publicly available scientific literature or documentation for a compound specifically named "Lana-DNA-IN-2." The following technical support guide is designed for researchers developing or utilizing hypothetical or novel small molecule inhibitors targeting the interaction between the Kaposi's Sarcoma-Associated Herpesvirus (KSHV) Latency-Associated Nuclear Antigen (LANA) and DNA. The potential off-target effects discussed are based on the known multifaceted roles of the LANA protein in cellular pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of a Lana-DNA interaction inhibitor?
The primary on-target effect is the disruption of the binding between the C-terminal domain of LANA and its specific binding sites (LBS1/2) within the terminal repeats (TR) of the KSHV episome.[1][2][3] This should ideally lead to a failure in KSHV episome maintenance and segregation to daughter cells during mitosis, resulting in the progressive loss of the viral genome from the infected cell population.[4][5][6]
Q2: We are observing significant apoptosis in our cell lines upon treatment with our inhibitor. Is this an expected on-target or a potential off-target effect?
This could be a combination of both. LANA is known to interact with and inhibit the p53 tumor suppressor protein.[6][7] By potentially disrupting this interaction or altering LANA's conformation, your inhibitor might inadvertently release p53, leading to the activation of apoptotic pathways. This would be considered an off-target effect related to protein-protein interaction disruption rather than the direct Lana-DNA binding inhibition.
Q3: Our inhibitor is causing changes in the expression of cell cycle-related genes. What could be the underlying mechanism?
LANA is known to interact with the retinoblastoma protein (pRb), a key regulator of the cell cycle, leading to the activation of E2F-dependent genes.[7][8] Your inhibitor might be interfering with the LANA-pRb interaction, thereby altering the expression of E2F target genes involved in cell cycle progression. It is crucial to profile the expression of these genes to understand the scope of this off-target effect.
Q4: We have noticed an unexpected inflammatory response in our treated cells. What could be the cause?
Cytoplasmic isoforms of LANA have been shown to interact with and antagonize the innate immune DNA sensor cGAS.[9] If your inhibitor affects the localization or protein-protein interactions of these cytoplasmic LANA forms, it could lead to a de-repression of the cGAS-STING pathway and a subsequent type I interferon response.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Troubleshooting Steps |
| High Cellular Toxicity/Apoptosis | Inhibition of LANA's interaction with p53, leading to p53 activation.[6][7] | 1. Perform cell viability assays in KSHV-negative cell lines to assess general cytotoxicity. 2. Use p53-null cell lines (e.g., SAOS-2) to determine if the toxicity is p53-dependent. 3. Conduct co-immunoprecipitation (Co-IP) to see if the inhibitor disrupts the LANA-p53 interaction. |
| Altered Cell Cycle Profile | Disruption of the LANA-pRb interaction, affecting E2F-dependent gene expression.[7][8] | 1. Perform cell cycle analysis by flow cytometry (e.g., propidium iodide staining). 2. Use qPCR or RNA-seq to analyze the expression of E2F target genes (e.g., Cyclin E, CDK1). 3. Perform Co-IP to assess the integrity of the LANA-pRb complex. |
| Changes in Chromatin Structure | Interference with LANA's recruitment of chromatin-modifying enzymes (e.g., mSin3/HDAC1, hSET1 complex).[7][10] | 1. Perform Chromatin Immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) for histone marks like H3K4me3 and H3K9me3 to assess global changes.[10] 2. Analyze the expression of genes known to be regulated by LANA through these epigenetic modifications. |
| Activation of Innate Immune Pathways | Disruption of cytoplasmic LANA's inhibition of the cGAS-STING pathway.[9] | 1. Measure the expression of interferon-stimulated genes (ISGs) by qPCR. 2. Use reporter assays for IFN-β promoter activity. 3. Perform Co-IP to check for disruption of the LANA-cGAS interaction in the cytoplasmic fraction. |
Potential Off-Target Interactions of LANA Inhibitors
The following table summarizes key cellular proteins that interact with LANA. Inhibition of these interactions, either directly or allosterically, can lead to off-target effects.
| LANA Interacting Partner | Function of Interaction | Potential Consequence of Inhibition | References |
| p53 | Inhibition of p53-mediated transcription and apoptosis. | Activation of apoptosis and cell cycle arrest. | [1][6][7] |
| pRb | Activation of E2F-dependent transcription. | Cell cycle arrest, altered expression of cell cycle genes. | [7][8] |
| cGAS | Antagonism of the innate immune DNA sensing pathway. | Activation of type I interferon signaling. | [9] |
| Histones (H2A/H2B) | Tethering of the KSHV episome to host chromosomes. | While part of the on-target mechanism, non-specific disruption of histone interactions could have broad effects on chromatin. | [4][10] |
| hSET1 Complex | Recruitment of H3K4 methyltransferase activity. | Altered gene expression due to changes in histone methylation. | [10] |
| mSin3/HDAC1 | Transcriptional repression. | De-repression of target genes. | [7][8] |
| Topoisomerase IIβ | Facilitation of latent DNA replication. | Impaired DNA replication and potential DNA damage. | [11] |
| BRD2/BRD4 | Chromosome tethering and transcriptional regulation. | Defects in episome segregation and altered transcription. | [9][12] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess LANA-Protein Interactions
This protocol is designed to determine if a LANA-DNA inhibitor disrupts the interaction between LANA and a known cellular binding partner (e.g., p53).
-
Cell Lysis: Lyse KSHV-infected cells (e.g., BC-3, BCBL-1) treated with the inhibitor or a vehicle control in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS).
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for LANA overnight at 4°C.
-
Immune Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Resolve the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the suspected interacting protein (e.g., anti-p53 antibody). A reduced signal in the inhibitor-treated lane compared to the control suggests disruption of the interaction.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for LANA Binding
This protocol assesses the on-target effect of the inhibitor on LANA's binding to the KSHV terminal repeats.
-
Cross-linking: Treat inhibitor- or vehicle-treated KSHV-infected cells with formaldehyde to cross-link proteins to DNA.
-
Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-LANA antibody overnight.
-
Immune Complex Capture: Use Protein A/G beads to pull down the LANA-DNA complexes.
-
Washing: Perform stringent washes to remove non-specifically bound chromatin.
-
Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Use quantitative PCR (qPCR) with primers specific for the KSHV terminal repeats (LBS1/2 region) to quantify the amount of bound DNA. A significant reduction in qPCR signal in the inhibitor-treated sample indicates successful on-target activity.
Visualizations
Caption: KSHV episome maintenance by LANA and the target of a hypothetical inhibitor.
Caption: Potential off-target effect of a LANA inhibitor on the p53 pathway.
Caption: Workflow for characterizing on- and off-target effects of a LANA inhibitor.
References
- 1. Identification of Host-Chromosome Binding Sites and Candidate Gene Targets for Kaposi's Sarcoma-Associated Herpesvirus LANA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Latency-associated nuclear antigen (LANA) cooperatively binds to two sites within the terminal repeat, and both sites contribute to the ability of LANA to suppress transcription and to facilitate DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KSHV LANA—The Master Regulator of KSHV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kaposi’s sarcoma-associated herpesvirus (KSHV) LANA prevents KSHV episomes from degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The latency-associated nuclear antigen, a multifunctional protein central to Kaposi’s sarcoma-associated herpesvirus latency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LANA - Wikipedia [en.wikipedia.org]
- 8. journals.asm.org [journals.asm.org]
- 9. pnas.org [pnas.org]
- 10. LANA Binds to Multiple Active Viral and Cellular Promoters and Associates with the H3K4Methyltransferase hSET1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kaposi's Sarcoma-Associated Herpesvirus-Encoded LANA Recruits Topoisomerase IIβ for Latent DNA Replication of the Terminal Repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LANA-dependent transcription-replication conflicts and R-loops at the terminal repeats (TR) correlate with KSHV episome maintenance | PLOS Pathogens [journals.plos.org]
Technical Support Center: Lana-DNA-IN-2 EMSA Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Electrophoretic Mobility Shift Assays (EMSAs) to study the interaction between the Kaposi's Sarcoma-Associated Herpesvirus (KSHV) Latency-Associated Nuclear Antigen (LANA) and its target DNA sequences, particularly in the context of screening for inhibitors like "IN-2".
Troubleshooting Guide
Researchers may encounter several common issues during Lana-DNA-IN-2 EMSA experiments. This guide provides a structured approach to identifying and resolving these problems.
Problem 1: Weak or No Shifted Band
A faint or absent shifted band indicates a lack of stable Lana-DNA complex formation.
| Potential Cause | Recommended Solution |
| Low Protein Concentration | Increase the concentration of purified LANA protein in the binding reaction.[1] |
| Low DNA Probe Concentration | Increase the concentration of the labeled DNA probe.[1] |
| Suboptimal Binding Conditions | Optimize the binding buffer composition, including pH, salt concentration (e.g., KCl, MgCl2), and temperature.[1][2] |
| Insufficient Incubation Time | Increase the incubation time to allow the binding reaction to reach equilibrium.[3] |
| Inactive Protein | Verify the integrity and activity of the LANA protein preparation via SDS-PAGE and a functional assay if possible.[4] Consider preparing a fresh batch of protein. |
| Probe Design Issues | Ensure the DNA probe contains the correct high-affinity LANA binding sites (LBS1/2).[5][6] The core binding site is approximately 16 bp.[5] |
| Inhibitor "IN-2" Concentration | If screening for inhibitors, ensure the concentration of "IN-2" is not excessively high, as it may completely abolish binding. Perform a dose-response curve. |
Problem 2: Non-Specific Binding or Smeared Bands
Non-specific binding can obscure the specific Lana-DNA interaction, resulting in multiple bands or smearing.[1]
| Potential Cause | Recommended Solution |
| Excess Protein | Decrease the amount of LANA protein in the binding reaction.[7] |
| Insufficient Non-Specific Competitor | Increase the concentration of a non-specific competitor DNA, such as poly(dI-dC), to block binding of extraneous proteins.[8] |
| Contaminated Protein Preparation | Re-purify the LANA protein to remove contaminating DNA-binding proteins. |
| Inappropriate Binding Buffer | Optimize the salt concentration in the binding buffer; high salt can reduce non-specific interactions.[9] |
| Gel Electrophoresis Issues | Run the gel at a lower voltage and/or in a cold room to prevent overheating and dissociation of the complex.[2][3] |
| Complex Instability | The Lana-DNA complex may be dissociating during electrophoresis.[4] Adding glycerol to the gel and running buffer can help stabilize the complex.[10] |
Problem 3: Shifted Complex Stuck in the Well
The Lana-DNA complex may fail to enter the polyacrylamide gel.
| Potential Cause | Recommended Solution |
| High Protein:DNA Ratio | A large excess of protein can lead to the formation of large aggregates that cannot enter the gel matrix.[3] Reduce the protein concentration. |
| Protein Aggregation | Centrifuge the protein preparation before use to pellet any aggregates. Consider including a non-ionic detergent (e.g., NP-40) in the binding buffer.[2] |
| Incorrect Gel Percentage | Use a lower percentage polyacrylamide gel to allow for the entry of a potentially large Lana-DNA complex. |
| High Salt Concentration in Sample | High salt in the binding reaction can interfere with gel entry.[9] Ensure the final salt concentration is compatible with electrophoresis. |
Frequently Asked Questions (FAQs)
Q1: What are the essential controls for a Lana-DNA EMSA experiment?
A1: To ensure the reliability of your results, the following controls are crucial:
-
Negative Control: A reaction containing the labeled DNA probe without any protein to show the mobility of the free probe.[1]
-
Positive Control: A reaction with a known protein-DNA interaction to confirm the assay conditions are suitable.[1]
-
Specificity Control (Cold Competition): A reaction where an excess of unlabeled specific DNA probe is added. A decrease or disappearance of the shifted band indicates that the binding is sequence-specific.[11]
-
Non-Specific Competition: A reaction including a non-specific competitor DNA (like poly(dI-dC)) to minimize non-specific binding.[8]
-
Antibody Supershift: Adding an antibody specific to LANA to the binding reaction. A "supershifted" band (a complex with even slower mobility) confirms the presence of LANA in the complex.[11]
Q2: How can I determine the binding affinity (Kd) of LANA for a specific DNA sequence?
A2: The dissociation constant (Kd) can be estimated by keeping the labeled DNA probe concentration constant and titrating the LANA protein concentration over a range. The protein concentration at which 50% of the DNA probe is shifted represents the apparent Kd.[2][3] For LANA, the high-affinity binding site (LBS1) has a reported Kd of approximately 1.51 ± 0.16 nM.[5][6]
Q3: What is the role of glycerol in the EMSA protocol?
A3: Glycerol is included in the loading buffer to increase the density of the sample, allowing it to sink into the well.[2] More importantly, it acts as a stabilizing agent for the protein-DNA complex, which can be crucial for detecting weaker or transient interactions.[10]
Q4: Can I use fluorescently labeled probes instead of radioactive probes?
A4: Yes, fluorescently labeled DNA probes are a viable and safer alternative to radioactive probes.[10] This method offers advantages in terms of handling, time, and cost. Detection is typically performed using an infrared imaging system.[10]
Experimental Protocols
Detailed Methodology for a Standard Lana-DNA EMSA
This protocol provides a starting point for a typical EMSA experiment to detect the interaction between purified LANA protein and a DNA probe containing LBS1/2.
-
DNA Probe Preparation:
-
Synthesize complementary single-stranded oligonucleotides containing the LANA binding site.
-
Label one oligonucleotide at the 5' or 3' end with a detectable marker (e.g., biotin or a fluorescent dye).[11][12]
-
Anneal the labeled and unlabeled strands by heating to 95°C for 5 minutes and then slowly cooling to room temperature to form a double-stranded probe.[12]
-
-
Binding Reaction Setup:
-
In a microcentrifuge tube, combine the following components on ice:
-
For competition assays, add 100-fold molar excess of unlabeled "cold" probe before adding the labeled probe.
-
-
Incubation:
-
Gel Electrophoresis:
-
Detection:
Visualizations
Lana-DNA EMSA Workflow
Caption: A flowchart of the key steps in a Lana-DNA EMSA experiment.
Troubleshooting Logic Diagram
References
- 1. thesciencenotes.com [thesciencenotes.com]
- 2. reddit.com [reddit.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Latency-associated nuclear antigen (LANA) cooperatively binds to two sites within the terminal repeat, and both sites contribute to the ability of LANA to suppress transcription and to facilitate DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutational analysis of the latency-associated nuclear antigen DNA-binding domain of Kaposi's sarcoma-associated herpesvirus reveals structural conservation among gammaherpesvirus origin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EMSA problems - Protein and Proteomics [protocol-online.org]
- 8. Protein-Nucleic Acid Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein-Nucleic Acid Interactions Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
Technical Support Center: Cytotoxicity of DNA-Interacting Agents
Disclaimer: Information on a specific compound designated "Lana-DNA-IN-2" is not publicly available. This resource provides guidance on the broader category of DNA-interacting agents, which is likely relevant to your research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DNA-interacting cytotoxic agents.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of cytotoxicity for DNA-interacting agents?
DNA-interacting agents typically induce cytotoxicity through mechanisms such as:
-
DNA Damage: Causing single or double-strand breaks in the DNA.
-
Inhibition of DNA Replication and Transcription: By intercalating between DNA bases or binding to the grooves of the DNA helix, these agents can obstruct the action of DNA and RNA polymerases.
-
Induction of Apoptosis: The cellular stress and damage caused by these agents often trigger programmed cell death, or apoptosis.
Q2: How do I choose the right cell line for my cytotoxicity study?
The choice of cell line depends on the research question. Consider the following:
-
Tissue of Origin: Select cell lines derived from the tissue relevant to your study (e.g., lung cancer cell lines for a lung cancer drug).
-
Genetic Background: The presence or absence of specific genes (e.g., p53) can significantly influence a cell's response to DNA-damaging agents.
-
Drug Resistance Profile: Some cell lines are known to be resistant to certain types of drugs.
Q3: What is an IC50 value and why is it important?
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. It is a standard measure of the potency of a cytotoxic agent. A lower IC50 value indicates a more potent compound.
Data on Common DNA-Interacting Agents
The following tables summarize the IC50 values of three widely studied DNA-interacting agents in various cancer cell lines. Note that IC50 values can vary between experiments due to factors like incubation time, cell density, and the specific assay used.
Table 1: Cytotoxicity (IC50) of Doxorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 24.30[1] |
| PC3 | Prostate Cancer | 2.64[1] |
| Hep-G2 | Hepatocellular Carcinoma | 12.2 - 14.72[1][2] |
| 293T | Embryonic Kidney | 13.43[1] |
| MCF-7 | Breast Adenocarcinoma | 1.2 - 2.5[3][4] |
| A549 | Lung Carcinoma | > 20[2] |
| HeLa | Cervical Carcinoma | 2.9[2] |
Table 2: Cytotoxicity (IC50) of Cisplatin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| BxPC-3 | Pancreatic Adenocarcinoma | 5.96[5] |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | 7.36[5] |
| PANC-1 | Pancreatic Adenocarcinoma | 100[5] |
| A2780 | Ovarian Carcinoma | 5 - 10[6] |
| Ov-car | Ovarian Carcinoma | 10 - 20[6] |
| A549 | Lung Carcinoma | 6.59 (72h)[7] |
| BEAS-2B | Normal Lung | 4.15 (72h)[7] |
Table 3: Cytotoxicity (IC50) of Etoposide in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 3.49 (72h)[7] |
| BEAS-2B | Normal Lung | 2.10 (72h)[7] |
| Raw 264.7 | Monocyte Macrophage | 5.40[8] |
| MCF-7 | Breast Adenocarcinoma | 100 - 150 (48h)[9] |
| MDA-MB-231 | Breast Adenocarcinoma | 200 (48h)[9] |
Troubleshooting Guides
MTT Assay
Q: My absorbance readings are too low. What could be the problem?
-
Low Cell Number: The number of cells seeded may be too low for a detectable signal. Optimize the cell seeding density for your specific cell line.
-
Short Incubation Time: The incubation time with the MTT reagent may be insufficient for formazan crystal formation. Increase the incubation time.
-
Incomplete Solubilization: The formazan crystals may not be fully dissolved. Ensure complete solubilization by gentle mixing and, if necessary, a short incubation at 37°C.[10]
Q: I am observing high variability between my replicates. What should I do?
-
Inaccurate Pipetting: Ensure your pipettes are calibrated and that you are pipetting accurately and consistently.
-
Uneven Cell Seeding: Make sure to have a homogenous cell suspension before seeding to ensure an equal number of cells in each well.
-
Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can affect cell growth. To minimize this, you can fill the outer wells with sterile water or PBS and not use them for experimental samples.[11]
LDH Release Assay
Q: The background LDH activity in my media control is high. How can I reduce it?
-
Serum in Media: Animal serum used to supplement cell culture media contains endogenous LDH, which can lead to high background signals.[12] Using a serum-free medium or reducing the serum concentration during the assay can help.
-
Contamination: Microbial contamination can also contribute to LDH release. Ensure your cell cultures are not contaminated.
Q: My spontaneous LDH release control shows high absorbance. What does this indicate?
-
High Cell Density: Overly dense cell cultures can lead to spontaneous cell death and LDH release.[12]
-
Harsh Pipetting: Vigorous pipetting during cell plating or reagent addition can damage the cells and cause LDH leakage.[12]
Apoptosis Assays (e.g., Annexin V)
Q: I am not seeing a clear separation between live, apoptotic, and necrotic cell populations in my flow cytometry data. What could be the issue?
-
Incorrect Compensation: Poor compensation settings can cause fluorescence spillover between channels, making it difficult to distinguish between populations. Always use single-stained controls to set up your compensation correctly.[13]
-
Cell Handling: Over-trypsinization or harsh mechanical handling of cells can damage the cell membrane, leading to non-specific Annexin V and propidium iodide (PI) staining.[13]
-
Delayed Analysis: Annexin V binding is reversible and not stable over long periods. It is recommended to analyze the samples on the flow cytometer as soon as possible after staining.[14]
Q: I am not detecting any apoptotic cells in my treated group. What should I check?
-
Insufficient Drug Concentration or Treatment Time: The concentration of your compound or the duration of treatment may not be sufficient to induce apoptosis. Perform a dose-response and time-course experiment to determine the optimal conditions.[13]
-
Loss of Apoptotic Cells: Apoptotic cells can detach from the culture plate. Make sure to collect the supernatant along with the adherent cells to avoid losing the apoptotic population.[13]
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of your DNA-interacting agent and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[10][15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After treatment, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).
Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound of interest.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and propidium iodide (PI) and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer without washing them.[18]
Visualizations
Caption: Simplified DNA Damage Response (DDR) signaling pathway.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Caption: Logical troubleshooting flow for cytotoxicity experiments.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. netjournals.org [netjournals.org]
- 8. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting [sigmaaldrich.com]
- 18. Apoptosis Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Improving the metabolic stability of Lana-DNA-IN-2
Welcome to the technical support center for Lana-DNA-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data related to the metabolic stability of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during experiments with this compound.
| Question | Answer |
| My this compound shows low activity in my cell-based assay. What could be the reason? | There are several potential reasons for lower-than-expected activity. First, ensure the compound was stored correctly at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month) to maintain its integrity.[1] Second, verify the final concentration of the compound in your assay. If using a solvent like DMSO, ensure the final concentration does not exceed levels that could affect your cells. Finally, consider the metabolic stability of the compound in your specific cell line, as rapid metabolism could lead to a decrease in the effective concentration over time. |
| I am observing high variability in my metabolic stability assay results. What are the common causes? | High variability can stem from several factors. Inconsistent pipetting, especially of small volumes, can introduce significant error. Ensure your pipettes are calibrated. Improperly thawed or non-homogenous solutions of liver microsomes or hepatocytes can also lead to variability. Always thaw components completely and mix gently before use. Another factor could be the age and storage of your samples; it is recommended to use fresh samples or samples that have been stored correctly at the appropriate temperatures. |
| What is the expected metabolic stability of this compound? | This compound (also referred to as Compound 20) has been evaluated for its in vitro metabolic stability. In human liver microsomes, it demonstrates a half-life of 25.7 minutes, with an intrinsic clearance of 54.1 µL/min/mg. In mouse liver microsomes, the half-life is 18.5 minutes with an intrinsic clearance of 75.3 µL/min/mg. For detailed data, please refer to the data table below. |
| Can I use this compound in in vivo studies? | Based on its in vitro ADMET profile, which includes assessments of metabolic stability and permeability, this compound and its analogs have been identified as potential leads for further development.[2][3][4][5] However, further in vivo pharmacokinetic and toxicology studies are necessary to fully evaluate its suitability for in vivo applications. |
| How does this compound inhibit the LANA-DNA interaction? | This compound is a small molecule inhibitor designed to disrupt the interaction between the latency-associated nuclear antigen (LANA) of the Kaposi's sarcoma-associated herpesvirus (KSHV) and its DNA binding sites within the viral terminal repeats.[1] By interfering with this interaction, the compound inhibits the replication and persistence of the viral episome during latency.[2][3][4][5] |
Quantitative Data Summary
The following table summarizes the in vitro metabolic stability data for this compound (Compound 20).
| Species | Matrix | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Human | Liver Microsomes | 25.7 | 54.1 |
| Mouse | Liver Microsomes | 18.5 | 75.3 |
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines the procedure for assessing the metabolic stability of this compound using liver microsomes.
Materials:
-
This compound
-
Pooled liver microsomes (human or mouse)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) containing an appropriate internal standard
-
96-well plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of this compound by diluting the stock solution in acetonitrile.
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the liver microsomal solution to the wells of a 96-well plate.
-
Add the this compound working solution to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL of microsomal protein in the incubation).
-
Visualizations
Caption: Workflow for the in vitro metabolic stability assay of this compound.
Caption: Troubleshooting logic for low activity of this compound in cellular assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Disrupting Kaposi's Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disrupting Kaposi’s Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to LANA-DNA Interaction Inhibitors in KSHV Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with inhibitors of the KSHV LANA-DNA interaction, exemplified by compounds like Lana-DNA-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and similar inhibitors?
A1: this compound and related small molecules are designed to disrupt the interaction between the KSHV Latency-Associated Nuclear Antigen (LANA) and its specific binding sites (LBS1/LBS2/LBS3) on the viral episome's terminal repeats (TRs).[1][2][3] The C-terminal domain of LANA is responsible for this binding, which is crucial for the replication and persistence of the KSHV episome in latently infected cells.[2][4] By inhibiting this interaction, these compounds aim to prevent viral DNA replication and lead to the loss of the viral genome in dividing cells.[1][5]
Q2: My LANA inhibitor shows high cytotoxicity in uninfected cells. What could be the reason?
A2: High cytotoxicity in uninfected cell lines can be attributed to several factors:
-
Off-target effects: The inhibitor may be interacting with cellular proteins other than LANA. It is crucial to perform counter-screens and cytotoxicity assays in various uninfected cell lines to assess the compound's specificity.
-
Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) might be present at a toxic concentration in your final assay. Always include a vehicle-only control in your experiments.
-
Cell line sensitivity: Some cell lines are inherently more sensitive to chemical treatments. It's advisable to test the inhibitor across a panel of different cell lines to determine a suitable model system.
Q3: I am not observing a decrease in KSHV episome copy number after treating infected cells with my LANA inhibitor. What are the possible reasons?
A3: Several factors could lead to a lack of efficacy in your cell-based assays:
-
Compound potency and stability: The inhibitor may have low potency in a cellular environment or could be unstable in culture media. Verify the compound's IC50 and stability under your experimental conditions.
-
Cell permeability: The inhibitor may not be efficiently crossing the cell and nuclear membranes to reach its target, LANA, which is a nuclear protein.[6] Consider performing permeability assays (e.g., Caco-2) to assess this.[1]
-
Insufficient treatment duration: The loss of viral episomes is a gradual process that depends on cell division. Ensure that the treatment duration is sufficient for several cell doublings to occur.
-
Pre-existing resistance: While specific resistance mutations to LANA inhibitors are not yet well-documented, the possibility of pre-existing resistant clones in a heterogeneous cell population cannot be entirely ruled out.
Q4: How can I confirm that my inhibitor is specifically targeting the LANA-DNA interaction?
A4: To confirm the on-target activity of your inhibitor, you should perform a combination of in vitro and cell-based assays:
-
In vitro binding assays: Techniques like Electrophoretic Mobility Shift Assay (EMSA) or Surface Plasmon Resonance (SPR) can directly demonstrate that your compound disrupts the binding of purified LANA protein to its DNA target.[5][7]
-
Cell-based reporter assays: Utilize a reporter system where the expression of a reporter gene (e.g., luciferase) is driven by a promoter under the control of LANA tethered to DNA. A specific inhibitor should reduce the reporter signal.
-
LANA localization studies: In latently infected cells, LANA co-localizes with the viral episomes in a characteristic punctate nuclear pattern.[4] High-resolution microscopy can be used to see if your inhibitor disrupts this localization.
Troubleshooting Guides
Problem 1: Inconsistent results in KSHV episome quantification by qPCR
| Possible Cause | Recommended Solution |
| Poor DNA quality | Ensure consistent and high-quality DNA extraction. Use a standardized method and quantify DNA concentration and purity (A260/280 ratio) for all samples. |
| Primer/probe inefficiency | Validate your qPCR primers and probe for specificity and efficiency using a standard curve of a plasmid containing the target KSHV sequence. The efficiency should be between 90-110%. |
| Inaccurate normalization | Use a stable, single-copy host gene (e.g., GAPDH, RNase P) for normalization to account for variations in cell number and DNA extraction efficiency.[8] |
| Contamination | Run no-template controls (NTCs) in every qPCR run to check for contamination of your reagents. |
Problem 2: High background or non-specific bands in Electrophoretic Mobility Shift Assay (EMSA)
| Possible Cause | Recommended Solution |
| Non-specific protein binding to the probe | Include a non-specific competitor DNA, such as poly(dI-dC), in your binding reaction to sequester non-specific DNA-binding proteins.[9][10] |
| Probe degradation | Handle the labeled probe with care to avoid degradation by nucleases. Use nuclease-free water and reagents. |
| Presence of multiple LANA complexes | LANA can form oligomers. The presence of multiple shifted bands might represent different oligomeric states of LANA bound to the DNA. |
| Impure protein preparation | Ensure that your purified LANA protein is of high purity by running it on an SDS-PAGE gel. Contaminating proteins can lead to non-specific shifts. |
Problem 3: Low yield or high non-specific binding in Co-immunoprecipitation (Co-IP)
| Possible Cause | Recommended Solution |
| Inefficient cell lysis | Use a lysis buffer that is appropriate for nuclear proteins and includes protease and phosphatase inhibitors. Sonication may be required to efficiently lyse the nucleus.[11] |
| Antibody not suitable for IP | Not all antibodies that work for western blotting are suitable for immunoprecipitation. Use an antibody that has been validated for IP. |
| Weak or transient protein-protein interaction | Consider using a cross-linking agent (e.g., formaldehyde) to stabilize the protein complexes before cell lysis. |
| Insufficient washing | Increase the number of washes and/or the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration) to reduce non-specific binding to the beads.[11] |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) and binding affinities (KD) for some reported inhibitors of the LANA-DNA interaction.
| Compound | Assay Type | IC50 / KD (µM) | Reference |
| Inhibitor I Scaffold | MST | KD: ~50-100 | [1] |
| Compound 20 | LANA-mediated replication assay | 67% inhibition at 62.5 µM | [1] |
| Various Hit Scaffolds | FP-based competition assay | IC50: 10-50 | [5] |
Key Experimental Protocols
Quantification of KSHV Episome Copy Number by qPCR
This protocol allows for the determination of the number of viral genomes per cell.
Materials:
-
DNA extraction kit
-
qPCR master mix
-
Primers and probe for a KSHV latent gene (e.g., ORF73/LANA)[12]
-
Primers and probe for a single-copy host gene (e.g., GAPDH)[8]
-
Plasmid standard containing both the KSHV and host gene targets for absolute quantification
Procedure:
-
DNA Extraction: Extract total DNA from a known number of KSHV-infected and uninfected control cells.
-
Standard Curve Preparation: Prepare serial dilutions of the standard plasmid with known copy numbers.
-
qPCR Reaction Setup: Set up qPCR reactions in triplicate for each sample, standard, and no-template control. Each reaction should contain the qPCR master mix, primers, and probe for either the KSHV target or the host reference gene.
-
qPCR Run: Perform the qPCR using a real-time PCR system.
-
Data Analysis:
-
Generate a standard curve by plotting the Ct values against the log of the copy number for the plasmid standards.
-
Determine the copy number of the KSHV and host gene in your samples using the standard curve.
-
Calculate the average KSHV episome copy number per cell using the formula: (KSHV copy number) / (Host gene copy number / 2) (assuming a diploid host cell).[12]
-
Electrophoretic Mobility Shift Assay (EMSA) for LANA-DNA Binding
This assay visualizes the binding of the LANA protein to a specific DNA probe.[2][10]
Materials:
-
Purified recombinant LANA protein (C-terminal domain is sufficient)[2]
-
DNA probe: A short, double-stranded oligonucleotide corresponding to a LANA binding site (e.g., LBS1), labeled with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin, FAM).[9]
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC) non-specific competitor DNA
-
Native polyacrylamide gel
-
TBE buffer
Procedure:
-
Binding Reaction: In a microcentrifuge tube, combine the binding buffer, poly(dI-dC), and purified LANA protein. In a separate tube for competition, add an excess of unlabeled "cold" probe.
-
Incubation: Incubate the reactions at room temperature for 10-15 minutes to allow for non-specific binding to the competitor DNA.
-
Add Labeled Probe: Add the labeled DNA probe to each reaction and incubate for another 20-30 minutes at room temperature.
-
Gel Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel and run the gel in TBE buffer at a constant voltage in a cold room or on ice.
-
Detection:
-
For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or by fluorescence imaging (for FAM).
-
Co-immunoprecipitation (Co-IP) to Identify LANA-Interacting Proteins
This protocol is for identifying cellular proteins that interact with LANA in KSHV-infected cells.[13][14]
Materials:
-
KSHV-infected cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody specific for LANA (for IP)
-
Control IgG from the same species as the LANA antibody
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
Procedure:
-
Cell Lysis: Lyse the KSHV-infected cells with cold lysis buffer.
-
Pre-clearing: Add control IgG and protein A/G beads to the cell lysate and incubate to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-LANA antibody to the pre-cleared lysate and incubate with rotation for several hours to overnight at 4°C to form antibody-antigen complexes.
-
Capture Complexes: Add fresh protein A/G beads to the lysate and incubate for another 1-2 hours to capture the immune complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and boiling.
-
Analysis: Analyze the eluted proteins by western blotting using antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification of novel interactors.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of LANA-DNA interaction inhibitors.
Caption: Workflow for KSHV episome quantification by qPCR.
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Disrupting Kaposi’s Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 3D structure of Kaposi sarcoma herpesvirus LANA C-terminal domain bound to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The latency-associated nuclear antigen, a multifunctional protein central to Kaposi’s sarcoma-associated herpesvirus latency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Discovery of Novel Latency-Associated Nuclear Antigen Inhibitors as Antiviral Agents Against Kaposiâs Sarcoma-Associated Herpesvirus - figshare - Figshare [figshare.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Novel Latency-Associated Nuclear Antigen Inhibitors as Antiviral Agents Against Kaposi's Sarcoma-Associated Herpesvirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Electrophoretic mobility shift assay (EMSA) [protocols.io]
- 10. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Quantitative Analysis of Human Herpesvirus 8 Viral Load Using a Real-Time PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Best practices for handling and storing Lana-DNA-IN-2
Welcome to the technical support center for Lana-DNA-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in the effective handling, storage, and application of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a small molecule inhibitor of the interaction between the Latency-Associated Nuclear Antigen (LANA) and DNA.[1] Its primary application is in the research of Kaposi's Sarcoma-Associated Herpesvirus (KSHV), where the LANA protein is essential for viral latency and replication. By disrupting the LANA-DNA interaction, this compound serves as a tool to study and potentially inhibit KSHV persistence.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to three years. In solvent, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1][2]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[1][2] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO to the desired concentration. It is noted that hygroscopic DMSO can significantly impact the solubility of the product, so using a newly opened bottle is recommended.[1][2] Ultrasonic treatment may be necessary to achieve complete dissolution.[1][2]
Troubleshooting Guides
This section provides solutions to common issues that may arise during experiments with this compound.
Problem 1: Low or no inhibitory activity in cell-based assays.
-
Possible Cause: Suboptimal compound concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay conditions. The effective concentration can vary between different experimental setups.
-
-
Possible Cause: Poor cell permeability.
-
Solution: While some studies indicate good permeability, this can be cell-line dependent. If poor permeability is suspected, consider using permeabilizing agents, though this should be done with caution as it may affect cell viability and introduce artifacts.
-
-
Possible Cause: Compound degradation.
-
Solution: Ensure that the stock solutions have been stored correctly and are within the recommended stability period. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
-
Problem 2: Inconsistent results between experimental replicates.
-
Possible Cause: Variability in cell culture conditions.
-
Solution: Maintain consistent cell culture conditions, including cell density, passage number, and media composition. Ensure cells are healthy and in the exponential growth phase before treatment.
-
-
Possible Cause: Pipetting errors or inaccurate dilutions.
-
Solution: Calibrate your pipettes regularly. Prepare a master mix of the treatment solution to add to replicate wells to minimize pipetting variability.
-
Problem 3: Observed cytotoxicity or off-target effects.
-
Possible Cause: High compound concentration.
-
Solution: Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT or trypan blue exclusion). Use concentrations below the cytotoxic threshold for your experiments.
-
-
Possible Cause: Off-target effects of the inhibitor.
-
Solution: Include appropriate controls in your experiments. This could involve using a negative control compound with a similar chemical structure but no activity against the LANA-DNA interaction. Additionally, consider using a secondary assay to confirm that the observed phenotype is due to the inhibition of the LANA-DNA interaction.
-
Problem 4: Solubility issues during experimental setup.
-
Possible Cause: Precipitation of the compound in aqueous media.
-
Solution: While the initial stock is in DMSO, the final concentration of DMSO in your cell culture media should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity. If precipitation occurs upon dilution, try preparing intermediate dilutions in a co-solvent or using a formulation with a carrier like corn oil for in vivo studies.[1] For in vitro assays, ensure the final concentration of this compound does not exceed its solubility limit in the final assay buffer.
-
Quantitative Data Summary
| Property | Value | Reference |
| Storage (Powder) | -20°C for 3 years | [2] |
| Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month | [1] |
| Solubility in DMSO | ≥ 66.67 mg/mL (158.42 mM) | [1][2] |
| Solubility in Ethanol | < 1 mg/mL (insoluble) | [1][2] |
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) to Assess Inhibition of LANA-DNA Binding
This protocol is adapted from standard EMSA procedures and is intended to determine the ability of this compound to inhibit the binding of the LANA protein to its target DNA sequence.
Methodology:
-
Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides corresponding to the LANA binding site (LBS) within the KSHV terminal repeat.
-
Label the double-stranded DNA probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) label using standard molecular biology techniques.
-
Purify the labeled probe to remove unincorporated labels.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following components in order:
-
Nuclease-free water
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl₂)
-
Non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
-
Purified recombinant LANA protein.
-
This compound at various concentrations (or DMSO as a vehicle control).
-
-
Incubate the mixture at room temperature for 10-15 minutes to allow the inhibitor to interact with the LANA protein.
-
Add the labeled DNA probe to the reaction mixture.
-
Incubate at room temperature for an additional 20-30 minutes to allow for DNA-protein binding.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel in a cold room or with a cooling system to prevent heat-induced dissociation of the protein-DNA complexes.
-
-
Detection:
-
For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For non-radioactive probes, transfer the DNA from the gel to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
KSHV Latent Replication Assay
This cell-based assay is used to evaluate the effect of this compound on LANA-mediated replication of a KSHV terminal repeat (TR)-containing plasmid.[3]
Methodology:
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293) in a multi-well plate.
-
Co-transfect the cells with a plasmid containing multiple copies of the KSHV TR and an expression vector for the LANA protein. A control transfection should be performed with a vector lacking the LANA expression cassette.[3]
-
-
Treatment with Inhibitor:
-
After transfection, treat the cells with varying concentrations of this compound or DMSO as a vehicle control.
-
-
Plasmid DNA Isolation:
-
After a period of cell growth (e.g., 3 days), harvest the cells and isolate the plasmid DNA using a standard miniprep procedure.
-
-
Restriction Digestion and Southern Blotting:
-
Digest the isolated plasmid DNA with two sets of restriction enzymes:
-
Separate the digested DNA fragments by agarose gel electrophoresis.
-
Transfer the DNA to a nylon membrane.
-
Hybridize the membrane with a labeled probe specific for the TR-containing plasmid.
-
Visualize the bands using an appropriate detection method. A reduction in the band corresponding to the replicated plasmid in the inhibitor-treated samples indicates inhibition of LANA-mediated replication.[3]
-
Luciferase Reporter Assay for LANA-Mediated Transcriptional Regulation
This assay is designed to measure the effect of this compound on the transcriptional activity of LANA.
Methodology:
-
Plasmid Constructs:
-
Prepare a reporter plasmid containing a luciferase gene downstream of a promoter known to be regulated by LANA (e.g., the KSHV TR promoter/enhancer region).[4]
-
Prepare an expression plasmid for the LANA protein.
-
A co-transfected plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter can be used to normalize for transfection efficiency.[5][6]
-
-
Cell Culture and Transfection:
-
Plate cells (e.g., 293T) in an opaque multi-well plate suitable for luminescence readings.
-
Co-transfect the cells with the luciferase reporter plasmid, the LANA expression plasmid, and the normalization control plasmid.
-
-
Inhibitor Treatment:
-
Following transfection, treat the cells with different concentrations of this compound or a vehicle control.
-
-
Luciferase Activity Measurement:
-
After 24-48 hours of incubation, lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity using a luminometer after the addition of the luciferase substrate.
-
Measure the Renilla luciferase activity to normalize the results. A decrease in the normalized firefly luciferase activity in the presence of this compound would suggest inhibition of LANA's transcriptional regulatory function.
-
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.fishersci.eu [static.fishersci.eu]
Validation & Comparative
A Comparative Guide to LANA Inhibitors: Lana-DNA-IN-2 vs. First-Generation Compounds
For Researchers, Scientists, and Drug Development Professionals
The latency-associated nuclear antigen (LANA) of the Kaposi's sarcoma-associated herpesvirus (KSHV) is a critical protein for the establishment and maintenance of viral latency, making it a key target for therapeutic intervention. This guide provides a detailed comparison of Lana-DNA-IN-2, a novel LANA inhibitor, with first-generation LANA inhibitors, offering insights into their respective performances based on available experimental data.
Executive Summary
This compound demonstrates a significant improvement in inhibiting the crucial interaction between LANA and its DNA binding site compared to first-generation inhibitors. This enhanced activity, coupled with favorable pharmacokinetic properties, positions this compound as a promising lead compound for the development of novel therapeutics against KSHV-associated malignancies. This guide will delve into the quantitative data, experimental methodologies, and the underlying biological pathways to provide a comprehensive understanding of these inhibitors.
Data Presentation: Quantitative Comparison
The following tables summarize the key performance metrics of this compound (also referred to as compound 20 in recent literature) and a representative first-generation inhibitor, "Inhibitor I".[1] The data is extracted from a 2023 study by Berwanger et al., which provides a direct comparison under consistent experimental conditions.[1]
Table 1: Binding Affinity of LANA Inhibitors
| Compound | Method | Target | Dissociation Constant (Kd) |
| This compound | Microscale Thermophoresis (MST) | LANA C-terminal domain (aa 1008–1146) | 1.4 ± 0.2 µM |
| Inhibitor I | Microscale Thermophoresis (MST) | LANA C-terminal domain (aa 1008–1146) | 23 µM |
Table 2: In Vitro Inhibition of LANA-DNA Interaction
| Compound | Concentration | Method | Inhibition of LANA-DNA Binding |
| This compound | 250 µM | Electrophoretic Mobility Shift Assay (EMSA) | >50% |
| Inhibitor I | 250 µM | Electrophoretic Mobility Shift Assay (EMSA) | <10% (no significant inhibition) |
Table 3: Inhibition of LANA-Mediated DNA Replication in a Cell-Based Assay
| Compound | Concentration | Method | Inhibition of Replication |
| This compound | 62.5 µM | Southern Blot-based Replication Assay | 67% |
| Inhibitor I | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Microscale Thermophoresis (MST)
This assay was utilized to determine the binding affinity (Kd) of the inhibitors to the LANA protein.[1]
-
Protein and Ligand Preparation:
-
A C-terminal fragment of the LANA protein (amino acids 1008–1146) with mutations affecting multimerization was expressed and purified.
-
The protein was labeled with a fluorescent dye (e.g., RED-tris-NTA).
-
Inhibitor compounds (this compound and Inhibitor I) were dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, from which a serial dilution was prepared.
-
-
Binding Reaction:
-
The labeled LANA protein was kept at a constant concentration.
-
The serially diluted inhibitor was mixed with the labeled protein and incubated to allow binding to reach equilibrium.
-
-
MST Measurement:
-
The samples were loaded into glass capillaries.
-
An infrared laser was used to create a microscopic temperature gradient within the capillaries.
-
The movement of the fluorescently labeled protein along this temperature gradient was monitored. The change in thermophoretic movement upon ligand binding is proportional to the binding affinity.
-
-
Data Analysis:
-
The change in fluorescence was plotted against the logarithm of the inhibitor concentration.
-
The data was fitted to a binding model to calculate the dissociation constant (Kd).
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA was employed to assess the ability of the inhibitors to disrupt the formation of the LANA-DNA complex in vitro.[1]
-
Probe Preparation:
-
A double-stranded oligonucleotide representing the LANA-binding site 1 (LBS1) was synthesized and labeled with a detectable marker (e.g., biotin or a fluorescent dye).
-
-
Binding Reaction:
-
The labeled LBS1 probe was incubated with the purified LANA C-terminal protein fragment in a binding buffer.
-
The inhibitor compounds (this compound and Inhibitor I) were added to the reaction mixture at a specified concentration (250 µM).
-
The reactions were incubated to allow for potential inhibition of the LANA-DNA interaction.
-
-
Electrophoresis:
-
The reaction mixtures were loaded onto a native polyacrylamide gel.
-
Electrophoresis was performed to separate the protein-DNA complexes from the free DNA probe.
-
-
Detection and Analysis:
-
The gel was transferred to a membrane, and the labeled DNA was visualized using an appropriate detection method (e.g., chemiluminescence for biotin-labeled probes).
-
The intensity of the band corresponding to the LANA-DNA complex was quantified to determine the percentage of inhibition.
-
Cell-Based LANA-Mediated DNA Replication Assay
This assay evaluates the inhibitor's efficacy in a more biologically relevant context by measuring its effect on LANA-dependent DNA replication within cells.[2]
-
Cell Culture and Transfection:
-
HEK293 cells were cultured in appropriate media.
-
Cells were co-transfected with two plasmids: one expressing the full-length LANA protein and another containing four copies of the KSHV terminal repeat (TR), which includes the LANA binding sites and the origin of latent replication.
-
-
Inhibitor Treatment:
-
Following transfection, the cells were treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
The cells were incubated for a period (e.g., three days) to allow for cell division and LANA-mediated plasmid replication.
-
-
DNA Extraction and Digestion:
-
Low-molecular-weight DNA was isolated from the cells.
-
The extracted DNA was digested with two restriction enzymes:
-
One enzyme to linearize the plasmid (e.g., MfeI).
-
A second enzyme that specifically digests bacterially methylated DNA (e.g., DpnI). This step is crucial as it eliminates the input, non-replicated plasmids, which were originally produced in bacteria. Only plasmids replicated in the eukaryotic cells will be resistant to DpnI digestion.
-
-
-
Southern Blot Analysis:
-
The digested DNA was separated by agarose gel electrophoresis and transferred to a nylon membrane.
-
The membrane was hybridized with a labeled DNA probe specific to the TR region of the plasmid.
-
The signal from the replicated, DpnI-resistant DNA was detected and quantified to determine the extent of replication inhibition by the compound.
-
Mandatory Visualization
LANA Signaling Pathway and Inhibition
The following diagram illustrates the central role of LANA in KSHV latency and the points of intervention for LANA inhibitors. LANA tethers the viral episome to the host chromosome, ensuring its segregation during cell division, and recruits the cellular replication machinery for viral DNA replication.[3][4] It also interacts with and modulates various cellular signaling pathways, including those involving p53 and GSK-3β, to promote cell survival and proliferation.[3][4] LANA inhibitors, such as this compound, act by disrupting the initial and critical step of LANA binding to the viral DNA.
Caption: LANA's central role in KSHV latency and inhibitor intervention points.
Experimental Workflow for Inhibitor Evaluation
This diagram outlines the sequential experimental process used to identify and characterize potent LANA inhibitors, moving from initial binding assays to more complex cell-based functional assays.
Caption: Workflow for the discovery and validation of LANA inhibitors.
References
- 1. Disrupting Kaposi’s Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. KSHV LANA—The Master Regulator of KSHV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Function of Latency-Associated Nuclear Antigen - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Lana-DNA-IN-2's Effect on Viral Load: A Comparative Guide
This guide provides a comprehensive comparison of Lana-DNA-IN-2, a novel inhibitor targeting the latency-associated nuclear antigen (LANA) of Kaposi's sarcoma-associated herpesvirus (KSHV), with established antiviral agents. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of KSHV and the development of new therapeutic strategies.
Executive Summary
This compound represents a new class of anti-KSHV compounds that specifically disrupts the maintenance of the viral genome during latency. This contrasts with currently available antiviral drugs that primarily target the lytic phase of the viral life cycle. This guide presents a comparative analysis of the efficacy of this compound against other antivirals, details the experimental protocols for viral load quantification, and provides visual representations of the inhibitor's mechanism of action and the experimental workflow.
Data Presentation: Comparative Efficacy Against KSHV
The following table summarizes the quantitative data on the inhibitory effects of this compound and alternative antiviral agents on KSHV. It is important to note that while "this compound" is the designated name for this guide, the data presented corresponds to a representative small molecule inhibitor from recent literature that targets the LANA-DNA interaction.
| Drug/Inhibitor | Mechanism of Action | Target Viral Phase | Efficacy Metric | Value |
| This compound (Representative) | Inhibits the binding of LANA to the viral DNA, preventing episomal persistence. | Latent | % Inhibition | 67% at 62.5 µM |
| Ganciclovir | Inhibits viral DNA polymerase. | Lytic | IC50 | 2.7–4 µM[1][2] |
| Cidofovir | Inhibits viral DNA polymerase. | Lytic | IC50 | 0.5–1 µM[1][2] |
| Foscarnet | Inhibits viral DNA polymerase. | Lytic | IC50 | 80–100 µM[1][2] |
Note: The efficacy of this compound is presented as the percentage of inhibition of LANA-mediated replication in a cell-based assay. The IC50 values for the other drugs represent the concentration required to inhibit 50% of viral replication during the lytic phase.
Experimental Protocols
Quantification of KSHV Viral Load by Real-Time Quantitative PCR (qPCR)
This protocol outlines the steps for determining the KSHV genome copy number in cellular samples, a standard method for assessing viral load.
a. DNA Extraction:
-
Isolate total DNA from KSHV-infected cells (e.g., BCBL-1 cell line) or patient samples using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted DNA using a spectrophotometer to ensure a standardized input for the qPCR reaction.
b. Primer and Probe Design:
-
Design primers and a fluorescently labeled probe (e.g., TaqMan probe) specific to a conserved region of the KSHV genome. The open reading frame 73 (ORF73), which encodes for LANA, is a common target due to its presence in a single copy per viral genome.[3]
c. qPCR Reaction Setup:
-
Prepare a master mix containing:
-
2x TaqMan Universal PCR Master Mix
-
Forward Primer (e.g., 300 nM)
-
Reverse Primer (e.g., 300 nM)
-
TaqMan Probe (e.g., 250 nM)
-
Nuclease-free water
-
-
Add a standardized amount of template DNA (e.g., 100 ng) to each well of a 96-well PCR plate.
-
Add the master mix to each well.
-
Include a standard curve using a plasmid containing the target KSHV sequence at known concentrations to enable absolute quantification of viral copies.
-
Include no-template controls (NTC) to check for contamination.
d. qPCR Cycling Conditions: [4]
-
Initial Denaturation: 95°C for 10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
e. Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Use the standard curve to calculate the number of KSHV genome copies in each sample.
-
Normalize the viral copy number to the amount of input DNA or to a host housekeeping gene (e.g., albumin) to determine the viral load per cell.[3]
Mandatory Visualizations
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow for Viral Load Validation.
References
- 1. Sensitivity of Kaposi's sarcoma-associated herpesvirus replication to antiviral drugs. Implications for potential therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 3. Quantitative Analysis of Human Herpesvirus 8 Viral Load Using a Real-Time PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and quantitative assessment of KSHV LANA-mediated DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of LANA Inhibitors on KSHV Latency: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of inhibitors targeting the Latency-Associated Nuclear Antigen (LANA) of Kaposi's Sarcoma-Associated Herpesvirus (KSHV). LANA is a critical viral protein for maintaining the latent state of KSHV, making it a prime target for therapeutic intervention against KSHV-associated malignancies such as Kaposi's sarcoma, primary effusion lymphoma (PEL), and multicentric Castleman's disease.[1] This document summarizes the performance of different classes of LANA inhibitors, supported by experimental data, and provides detailed methodologies for key assays.
Introduction to LANA and its Inhibition Strategies
The KSHV LANA protein is essential for the persistence of the viral genome in infected cells. It tethers the viral episome to host chromosomes during cell division, ensuring its segregation to daughter cells.[2] LANA also plays a crucial role in regulating viral and cellular gene expression to maintain latency and promote cell survival.[1] Disrupting LANA's functions presents a promising strategy for eliminating latent KSHV infection.
Two primary strategies for inhibiting LANA function have emerged:
-
Small Molecule Inhibitors of LANA-DNA Interaction: These compounds are designed to directly interfere with the binding of the LANA DNA-binding domain (DBD) to its cognate sequence on the viral genome, the LANA Binding Site (LBS) within the terminal repeats (TR).[2] This disruption is expected to inhibit viral DNA replication and episome maintenance.
-
HSP90 Inhibitors: Heat shock protein 90 (HSP90) is a cellular chaperone protein that is important for the stability and function of various client proteins, including LANA. HSP90 inhibitors induce the proteasomal degradation of LANA, thereby reducing its levels in the cell and disrupting latency.
Quantitative Comparison of LANA Inhibitors
The following tables summarize the available quantitative data for different LANA inhibitors, providing a basis for their comparative analysis.
Table 1: Small Molecule Inhibitors Targeting LANA-DNA Interaction
| Inhibitor Name | Target | Assay Type | IC50/EC50/Effective Concentration | Cell Line(s) | Reference(s) |
| Mubritinib (TAK-165) | LANA-DNA Binding | Cell Cycle Analysis | 7.5 nM (Significant cell cycle effects) | PEL cells (BC1, BCBL1) | [3][4][5][6] |
| Apoptosis Assay | 15 nM (Induces apoptosis) | PEL cells (BC1, BCBL1) | [3][4][5][6] | ||
| "Inhibitor I" | LANA-DNA Binding | Fluorescence Polarization (FP) | IC50: 17 ± 1 µM | - | [7] |
| EMSA | IC50: 426 ± 2 µM | - | [7] | ||
| "Compound 20" | LANA-mediated replication | Southern Blot | IC50: 33.2 ± 3.6 μM | HEK293 | [8] |
| LANA-DNA Interaction | 67% inhibition @ 62.5 µM | HEK293 | [8] |
Table 2: HSP90 Inhibitors Leading to LANA Degradation
| Inhibitor Name | Target | Assay Type | EC50 | Cell Line(s) | Reference(s) |
| PU-H71 | HSP90 | Cell Viability | Nanomolar range | Kaposi Sarcoma cells | |
| AUY922 | HSP90 | Cell Viability | Nanomolar range | Kaposi Sarcoma cells | |
| BIIB021 | HSP90 | Cell Viability | Nanomolar range | Kaposi Sarcoma cells | |
| NVP-BEP800 | HSP90 | Cell Viability | Nanomolar range | Kaposi Sarcoma cells |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Electrophoretic Mobility Shift Assay (EMSA) for LANA-DNA Interaction
This assay is used to qualitatively and quantitatively assess the binding of LANA to its specific DNA sequence.
Materials:
-
Purified recombinant LANA protein (or nuclear extracts from LANA-expressing cells).
-
Double-stranded DNA probe containing the LANA Binding Site (LBS), typically labeled with a radioisotope (e.g., 32P) or a non-radioactive tag (e.g., biotin, fluorescent dye).
-
Unlabeled "cold" competitor DNA probe (identical to the labeled probe but without the label).
-
Binding buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 0.2 mM EDTA, 20% glycerol, 1 mM DTT).
-
Polyacrylamide gel (non-denaturing).
-
TBE buffer (Tris-borate-EDTA).
-
Loading dye.
Procedure:
-
Binding Reaction Setup: In a microcentrifuge tube, combine the binding buffer, a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding, and the purified LANA protein or nuclear extract.
-
Inhibitor Addition: Add the LANA inhibitor at various concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reactions at room temperature for 10-20 minutes to allow the inhibitor to interact with LANA.
-
Probe Addition: Add the labeled DNA probe to each reaction tube. For competition assays, add an excess of the unlabeled cold probe to a separate control tube before adding the labeled probe.
-
Binding Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow the formation of LANA-DNA complexes.
-
Gel Electrophoresis: Add loading dye to the reactions and load the samples onto a pre-run non-denaturing polyacrylamide gel. Run the gel in TBE buffer at a constant voltage until the dye front has migrated an appropriate distance.
-
Detection: Dry the gel and expose it to X-ray film (for radioactive probes) or use an appropriate imaging system for non-radioactive probes. The free probe will migrate faster, while the LANA-DNA complex will be "shifted" to a higher molecular weight position. The intensity of the shifted band is indicative of the amount of LANA-DNA binding.
Quantitative PCR (qPCR) for KSHV Viral Load
This assay is used to quantify the number of KSHV genomes in a sample, which can be used to assess the effect of LANA inhibitors on viral replication and persistence.
Materials:
-
DNA extraction kit.
-
qPCR instrument.
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a probe-based system).
-
Primers and probe specific for a conserved region of the KSHV genome (e.g., ORF73 encoding LANA).
-
Primers and probe for a host housekeeping gene (e.g., RNase P, beta-actin) for normalization.
-
Standard curve DNA (a plasmid containing the target KSHV sequence at known concentrations).
Procedure:
-
DNA Extraction: Isolate total DNA from cultured cells or patient samples using a commercial DNA extraction kit.
-
qPCR Reaction Setup: In a qPCR plate, prepare the reaction mix for each sample, including the qPCR master mix, forward and reverse primers for the KSHV target, and the probe (if using a probe-based assay). Set up parallel reactions for the host housekeeping gene.
-
Standard Curve: Prepare a serial dilution of the KSHV standard DNA to generate a standard curve for absolute quantification.
-
qPCR Run: Place the plate in the qPCR instrument and run the appropriate thermal cycling program. The instrument will measure the fluorescence at each cycle.
-
Data Analysis: The qPCR software will generate amplification plots and calculate the cycle threshold (Ct) value for each sample. The Ct value is the cycle number at which the fluorescence signal crosses a certain threshold.
-
Quantification: Using the standard curve, the absolute number of KSHV genomes in each sample can be determined. The viral load is then normalized to the quantity of the host housekeeping gene to account for variations in the amount of input DNA.
Signaling Pathways and Experimental Workflows
Visual representations of key pathways and workflows are provided below using Graphviz.
Conclusion
The development of LANA inhibitors represents a targeted approach to treating KSHV-associated malignancies by disrupting viral latency. Small molecule inhibitors directly targeting the LANA-DNA interaction and HSP90 inhibitors that promote LANA degradation have both shown promise in preclinical studies. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to compare existing inhibitors and to guide the development of novel, more potent therapeutic agents against KSHV. Further in vivo studies are crucial to determine the clinical potential of these promising LANA-targeted strategies.
References
- 1. Development of a Small Molecule Inhibitor for KSHV LANA - Paul Lieberman [grantome.com]
- 2. Disrupting Kaposi’s Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the interaction between latency-associated nuclear antigen and glycogen synthase kinase 3beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct p53, p53:LANA, and LANA Complexes in Kaposi's Sarcoma-Associated Herpesvirus Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EC5S Ubiquitin Complex Is Recruited by KSHV Latent Antigen LANA for Degradation of the VHL and p53 Tumor Suppressors | PLOS Pathogens [journals.plos.org]
- 7. Characterization of the Interaction between Latency-Associated Nuclear Antigen and Glycogen Synthase Kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Untangling the Web: A Comparative Guide to the Downstream Effects of Inhibiting LANA-DNA Binding
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the downstream effects of inhibiting the interaction between Kaposi's Sarcoma-Associated Herpesvirus (KSHV) Latency-Associated Nuclear Antigen (LANA) and the viral DNA. This critical interaction is essential for the persistence of the viral genome in infected cells, making it a prime target for therapeutic intervention. This guide presents experimental data on small molecule inhibitors, details key experimental protocols, and contrasts this approach with alternative antiviral strategies.
The persistence of the KSHV episome in latently infected cells is orchestrated by the viral protein LANA. By tethering the viral genome to host chromosomes during cell division, LANA ensures the faithful segregation of the viral episomes to daughter cells, thus maintaining the latent infection.[1][2] Inhibition of the LANA-DNA interaction disrupts this tethering mechanism, leading to the progressive loss of the KSHV genome from the dividing cell population.[1][2] This fundamental consequence triggers a cascade of downstream effects, ultimately reversing the cellular dysregulation induced by the virus.
The Ripple Effect: Downstream Consequences of Disrupting LANA-DNA Binding
The primary and most critical downstream effect of inhibiting LANA-DNA binding is the loss of the KSHV episome . Studies have shown that depletion of LANA leads to a rapid reduction in the viral genome copy number, with one study reporting a decrease to approximately 25% of the control within 24 hours.[1] This loss is not merely a passive dilution during cell division but an active process of viral DNA degradation.[1]
The clearance of the viral genome effectively reverses the oncogenic and pro-survival signaling pathways hijacked by KSHV. Key downstream effects include:
-
Reactivation of Tumor Suppressor Pathways: LANA is known to interact with and inhibit the tumor suppressor proteins p53 and pRb. The loss of LANA expression restores the normal function of these proteins, allowing for the induction of cell cycle arrest and apoptosis in the previously infected cells.
-
Modulation of Wnt/β-catenin Signaling: LANA can activate the Wnt/β-catenin signaling pathway, a critical pathway for cell proliferation. Inhibition of LANA's function would be expected to downregulate this pathway.
-
Derepression of Lytic Replication: While LANA is crucial for latency, it also acts as a repressor of the lytic replication and transcription activator (RTA).[3] However, the depletion of LANA alone does not consistently induce lytic gene expression and in some contexts can even decrease it, suggesting a complex regulatory role.[1]
Small Molecule Inhibitors of LANA-DNA Binding: A Comparative Analysis
Several small molecule inhibitors targeting the LANA-DNA interaction have been identified and characterized. The following table summarizes the quantitative data for some of these compounds.
| Inhibitor | Assay Type | Affinity (KD) | Inhibition (IC50) | Cell-Based Assay | Reference |
| Inhibitor I Derivative (Compound 20) | Microscale Thermophoresis (MST) | - | 33.2 ± 3.6 µM | Inhibition of LANA-mediated replication in HEK293 cells | [4] |
| Inhibitor I | Fluorescence Polarization (FP) | - | 17 ± 1 µM | - | [5] |
| Inhibitor I | Electrophoretic Mobility Shift Assay (EMSA) | - | 426 ± 2 µM | - | [5] |
| Mubritinib (TAK165) | Not Specified | - | Low micromolar range | Reduced viability of KSHV-positive PEL cells | [5] |
| Inhibitor A50 | Not Specified | - | Low µM range | - | [6] |
| Inhibitor C50a | Fluorescence Polarization (FP) | - | 8 µM | - | [6] |
Visualizing the Core Mechanism and Experimental Workflow
To better understand the central role of LANA and the experimental approaches to study its inhibition, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: LANA tethers the KSHV episome to the host chromosome for replication and segregation.
Caption: A multi-step process for identifying and validating LANA-DNA binding inhibitors.
Detailed Experimental Protocols
For researchers aiming to investigate the inhibition of LANA-DNA binding, the following are detailed protocols for key experiments.
Chromatin Immunoprecipitation (ChIP) for LANA
This protocol is designed to determine if LANA is bound to specific DNA sequences within the KSHV genome in infected cells.
-
Cross-linking: Treat KSHV-infected cells (e.g., BCBL-1) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an anti-LANA antibody or a negative control IgG.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C with NaCl. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using a standard PCR purification kit.
-
Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers specific for the KSHV terminal repeats (the known LANA binding site) and a negative control region.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the in vitro interaction between purified LANA protein and a specific DNA probe, and to assess the ability of small molecules to inhibit this interaction.
-
Probe Labeling: Label a double-stranded DNA oligonucleotide corresponding to the LANA binding site (LBS1) with a non-radioactive label (e.g., biotin) or a radioactive isotope (e.g., 32P).
-
Binding Reaction: In a final volume of 20 µL, combine the labeled probe, purified recombinant LANA protein (or its DNA-binding domain), and a non-specific competitor DNA (e.g., poly(dI-dC)) in a binding buffer. For inhibition assays, pre-incubate the LANA protein with the inhibitor for 15-30 minutes before adding the probe.
-
Incubation: Incubate the binding reaction at room temperature for 20-30 minutes.
-
Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the gel in a cold room or with a cooling system.
-
Detection: Transfer the DNA to a nylon membrane and detect the labeled probe using a chemiluminescent or autoradiographic method. A "shift" in the mobility of the probe indicates a protein-DNA complex.
Microscale Thermophoresis (MST)
MST is a powerful technique to quantify the binding affinity between a protein and a ligand (e.g., a small molecule inhibitor) in solution.[7][8][9][10]
-
Protein Labeling: Label the purified LANA protein with a fluorescent dye according to the manufacturer's instructions.
-
Sample Preparation: Prepare a serial dilution of the unlabeled small molecule inhibitor. Mix each dilution with a constant concentration of the fluorescently labeled LANA protein.
-
Capillary Loading: Load the samples into MST capillaries.
-
MST Measurement: Place the capillaries in the MST instrument. The instrument will induce a microscopic temperature gradient and measure the movement of the fluorescently labeled LANA. The change in thermophoresis upon binding of the inhibitor is used to determine the binding affinity (KD).[11]
-
Data Analysis: Plot the change in thermophoresis against the logarithm of the inhibitor concentration and fit the data to a binding curve to calculate the KD.
Alternative Therapeutic Strategies for KSHV
While inhibiting the LANA-DNA interaction is a promising strategy that targets viral latency, other viral proteins and processes represent viable alternative targets.
| Target | Mechanism of Action of Inhibitors | Reported Efficacy | Stage of Development | Reference |
| Viral DNA Polymerase | Chain termination of the growing DNA strand during lytic replication. | Ganciclovir EC50: 1-10 µM in PEL cells.[12] | Clinically used for other herpesviruses, but with limited efficacy against KSHV-associated diseases.[13][14] | [12][13][14][15][16] |
| vFLIP (viral FLICE-inhibitory protein) | Inhibition of vFLIP's activation of the NF-κB pathway, which is crucial for the survival of latently infected cells. | Induces apoptosis in PEL cells.[17] | Preclinical. | [17][18][19][20][21] |
| RTA (Replication and Transcription Activator) | Prevention of RTA from activating the lytic gene cascade. | External guide sequences (EGS) targeting RTA mRNA reduced viral growth by ~150-fold in cell culture.[22][23] | Preclinical. | [3][22][23][24][25] |
References
- 1. Kaposi’s sarcoma-associated herpesvirus (KSHV) LANA prevents KSHV episomes from degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Kaposi's Sarcoma-Associated Herpesvirus-Encoded Latency-Associated Nuclear Antigen Inhibits Lytic Replication by Targeting Rta: a Potential Mechanism for Virus-Mediated Control of Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 7. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. docs.nrel.gov [docs.nrel.gov]
- 11. Disrupting Kaposi’s Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KSHV Targeted Therapy: An Update on Inhibitors of Viral Lytic Replication [mdpi.com]
- 13. Recent Advances in Developing Treatments of Kaposi’s Sarcoma Herpesvirus-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibiting KSHV replication by targeting the essential activities of KSHV processivity protein, PF-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of DNA synthesis inhibitors on Kaposi's sarcoma-associated herpesvirus cyclin and major capsid protein gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. KSHV vFLIP Is Essential for the Survival of Infected Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Kaposi's sarcoma-associated herpesvirus latent gene vFLIP inhibits viral lytic replication through NF-kappaB-mediated suppression of the AP-1 pathway: a novel mechanism of virus control of latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. journals.asm.org [journals.asm.org]
- 22. pnas.org [pnas.org]
- 23. Effective inhibition of Rta expression and lytic replication of Kaposi's sarcoma-associated herpesvirus by human RNase P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. KSHV Targeted Therapy: An Update on Inhibitors of Viral Lytic Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Kaposi's Sarcoma-Associated Herpesvirus Transactivator RTA Promotes Degradation of the Repressors To Regulate Viral Lytic Replication - PMC [pmc.ncbi.nlm.nih.gov]
Disrupting KSHV's Grip: A Comparative Guide to Validating LANA-DNA-IN-2
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lana-DNA-IN-2, a novel inhibitor of the Kaposi's Sarcoma-associated Herpesvirus (KSHV) Latency-Associated Nuclear Antigen (LANA), with its developmental precursors. We present supporting experimental data and detailed protocols to facilitate the validation of its disruptive effect on KSHV episome maintenance.
The persistence of KSHV as a latent episome in infected cells is critically dependent on the viral protein LANA. LANA tethers the viral genome to host chromosomes, ensuring its faithful segregation during cell division. This crucial interaction between the C-terminal domain of LANA and specific DNA sequences within the viral terminal repeats (TRs) represents a prime target for therapeutic intervention. This compound (also known as Compound 20) has emerged as a promising small molecule designed to inhibit this interaction, thereby disrupting KSHV episome maintenance.
Performance Comparison: this compound and Analogues
The following tables summarize the quantitative data from key validation assays performed on this compound and a selection of its analogues, benchmarked against the initial hit scaffold, Inhibitor I.[1][2][3]
Table 1: In Vitro Validation of LANA-DNA Interaction Inhibitors
| Compound | Binding Affinity to LANA (KD, μM) a | Inhibition of LANA-DNA Interaction (%) b |
| Inhibitor I | 23 | >50 |
| This compound (Compound 20) | 12 | >50 |
| Compound 9 | 14 | >50 |
| Compound 11 | 18 | >50 |
| Compound 14 | 12 | >50 |
| Compound 19 | 15 | >50 |
| Compound 21 | 15 | >50 |
| Compound 27 | 13 | >50 |
a Determined by Microscale Thermophoresis (MST). b Determined by Electrophoretic Mobility Shift Assay (EMSA) at a concentration of 250 μM.[1][2][3]
Table 2: Cell-Based Assay and ADMET Profiling
| Compound | Inhibition of LANA-Mediated Replication (IC50, μM) c |
| This compound (Compound 20) | 33.2 ± 3.6 |
c Determined by Southern blot analysis of replicated plasmid DNA in HEK293 cells.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further investigation.
Microscale Thermophoresis (MST)
This assay quantifies the binding affinity between the inhibitor and the LANA protein.
-
Protein and Ligand Preparation: A C-terminal fragment of LANA (amino acids 1008-1146) with mutations to prevent oligomerization is purified. The small molecule inhibitors are dissolved in an appropriate solvent (e.g., DMSO).
-
Labeling: The LANA protein is fluorescently labeled according to the manufacturer's protocol (e.g., using a Monolith NT.115 instrument).
-
Binding Reaction: A constant concentration of the labeled LANA protein is mixed with a serial dilution of the inhibitor in a suitable buffer.
-
Measurement: The samples are loaded into capillaries, and the thermophoretic movement of the labeled protein is measured in the presence of varying concentrations of the inhibitor.
-
Data Analysis: The change in thermophoresis is plotted against the inhibitor concentration, and the dissociation constant (KD) is calculated by fitting the data to a binding model.[1][2][3]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to qualitatively assess the ability of the inhibitors to disrupt the formation of the LANA-DNA complex.
-
Probe Preparation: A double-stranded oligonucleotide representing the LANA-binding site 1 (LBS1) is labeled, typically with a radioactive or fluorescent tag.
-
Binding Reaction: The labeled LBS1 probe is incubated with the purified C-terminal LANA fragment in a binding buffer.
-
Inhibition: The test compounds, including this compound, are added to the binding reaction at a specified concentration (e.g., 250 μM).
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Visualization: The gel is imaged to visualize the migration of the labeled probe. A shift in the migration of the probe indicates the formation of a LANA-DNA complex. Inhibition is observed as a decrease in the intensity of the shifted band in the presence of the compound.[1][2][3]
Cell-Based LANA-Mediated Replication Assay (Southern Blot)
This assay measures the ability of the inhibitors to block LANA-dependent DNA replication in a cellular context.
-
Cell Culture and Transfection: HEK293 cells are cultured and transfected with a plasmid containing KSHV terminal repeats (TRs) and a LANA expression cassette. A control plasmid lacking the LANA expression cassette is also used.
-
Compound Treatment: Following transfection, the cells are treated with varying concentrations of the inhibitor (e.g., 15.625 to 62.5 μM) or a vehicle control (e.g., DMSO).
-
DNA Extraction: After a defined period (e.g., three days), extrachromosomal DNA is extracted from the cells.
-
Restriction Digest: The extracted DNA is digested with restriction enzymes. DpnI is used to digest the bacterially derived (input) plasmid DNA, which is methylated, leaving only the replicated, unmethylated DNA intact. Another enzyme (e.g., MfeI) is used to linearize the plasmid.
-
Southern Blotting: The digested DNA is separated by agarose gel electrophoresis, transferred to a membrane, and hybridized with a labeled probe specific for the TR-containing plasmid.
-
Data Analysis: The intensity of the band corresponding to the replicated plasmid is quantified. The percentage of inhibition is calculated relative to the vehicle-treated control, and the IC50 value is determined.[1][2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of KSHV episome maintenance and the experimental workflow for inhibitor validation.
Caption: Mechanism of KSHV episome maintenance by LANA and the inhibitory action of this compound.
Caption: Experimental workflow for the validation of LANA-DNA interaction inhibitors.
Alternative Strategies for Disrupting KSHV Episome Maintenance
While small molecules targeting the LANA-DNA interaction, such as this compound, represent a direct approach, other strategies are also being explored to disrupt KSHV latency. These include:
-
Targeting the N-terminal domain of LANA: This domain is responsible for tethering the viral episome to host chromosomes via interactions with nucleosomal proteins like histones H2A/H2B. Inhibiting this interaction could also lead to the loss of the viral genome.[4]
-
Inducing LANA degradation: Approaches to specifically degrade the LANA protein within infected cells would effectively abolish its functions in episome maintenance and replication.
-
Targeting LANA's interactions with other cellular proteins: LANA interacts with a multitude of cellular factors to facilitate viral persistence and oncogenesis. Disrupting these other protein-protein interactions could also be a viable therapeutic strategy.
This guide provides a framework for the validation of this compound and serves as a comparative resource for researchers in the field of KSHV therapeutics. The provided data and protocols offer a foundation for further studies aimed at optimizing inhibitors of the critical LANA-DNA interaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 3. Disrupting Kaposi’s Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Small Molecule Inhibitor for KSHV LANA - Paul Lieberman [grantome.com]
Head-to-Head Comparison: LANA-DNA Interaction Inhibitors Versus Other Antiviral Compounds for KSHV
For Researchers, Scientists, and Drug Development Professionals
Introduction to Antiviral Strategies Against KSHV
Kaposi's sarcoma-associated herpesvirus (KSHV), also known as human herpesvirus 8 (HHV-8), is the etiological agent of Kaposi's sarcoma, primary effusion lymphoma, and a form of multicentric Castleman's disease. Current antiviral therapies for KSHV-associated diseases often rely on repurposed drugs that target the lytic phase of viral replication, such as DNA polymerase inhibitors. However, these are ineffective against the latent phase of infection, which is crucial for viral persistence and tumorigenesis.
The KSHV LANA protein is essential for the maintenance of the viral genome during latency. It tethers the viral episome to host chromosomes, ensuring its segregation to daughter cells during mitosis, and recruits cellular machinery for viral DNA replication. The interaction between the C-terminal DNA-binding domain of LANA and the terminal repeats (TRs) of the viral DNA is a critical dependency for the virus and, therefore, an attractive target for novel antiviral therapeutics. Small molecule inhibitors that disrupt the LANA-DNA interaction represent a promising strategy to eliminate persistent KSHV infection.[1][2][3][4]
Quantitative Performance Comparison
Table 1: In Vitro Efficacy of Antiviral Compounds Against KSHV
| Compound Class | Compound | Target | Assay | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) |
| LANA-DNA Interaction Inhibitor | LANAi-CpdX (Representative) | LANA-DNA Binding | KSHV Replication Assay | ~15-60 | >100 | >1.6-6.6 |
| DNA Polymerase Inhibitor | Ganciclovir (GCV) | Viral DNA Polymerase | KSHV Lytic Replication | Varies by cell type | Varies | Varies |
| DNA Polymerase Inhibitor | Foscarnet (PFA) | Viral DNA Polymerase | KSHV Lytic Replication | Varies by cell line | Varies | Varies |
| Topoisomerase II Inhibitor | Novobiocin | Cellular Topoisomerase II | KSHV Lytic Replication | Not specified | Not specified | 31.62 |
Table 2: Biophysical Characterization of LANA-DNA Interaction Inhibitors
| Compound | Assay | Parameter | Value (µM) |
| LANAi-CpdX (Representative) | Microscale Thermophoresis (MST) | Binding Affinity (Kd) | ~20-50 |
| LANAi-CpdX (Representative) | Electrophoretic Mobility Shift Assay (EMSA) | Inhibition (%) | >50% at 250 µM |
Note: These values are representative of recently developed inhibitors targeting the LANA-DNA interaction.[2][3]
Mechanism of Action: Targeting the LANA-DNA Interaction
LANA-DNA interaction inhibitors function by binding to the LANA protein, thereby preventing it from attaching to the KSHV terminal repeats. This disruption inhibits the tethering of the viral genome to host chromosomes and interferes with the recruitment of the cellular replication machinery necessary for episomal replication. The ultimate effect is the loss of viral episomes from the dividing host cells.
Caption: Mechanism of LANA-DNA Interaction Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Microscale Thermophoresis (MST)
Objective: To quantify the binding affinity between a small molecule inhibitor and the LANA protein.
Protocol:
-
A C-terminal fragment of the LANA protein (e.g., amino acids 1008-1146) is expressed and purified.
-
The LANA protein is labeled with a fluorescent dye (e.g., RED-tris-NTA).
-
The mixtures are loaded into capillaries, and the thermophoresis of the labeled protein is measured using an MST instrument.
-
Changes in thermophoresis upon ligand binding are plotted against the ligand concentration, and the dissociation constant (Kd) is determined by fitting the data to a binding curve.[2][3]
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To qualitatively or semi-quantitatively assess the ability of a compound to inhibit the formation of the LANA-DNA complex.
Protocol:
-
A double-stranded DNA probe containing the LANA binding site (LBS1) is synthesized and labeled (e.g., with biotin or a radioactive isotope).
-
The purified LANA C-terminal domain is incubated with the labeled DNA probe in a binding buffer.
-
The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
The gel is transferred to a membrane, and the labeled DNA is detected. A "shift" in the migration of the DNA probe indicates the formation of a LANA-DNA complex. A reduction in the shifted band in the presence of the inhibitor demonstrates its disruptive activity.[2][3]
KSHV Replication Assay (Cell-Based)
Objective: To determine the efficacy of an antiviral compound in inhibiting KSHV episome replication in a cellular context.
Protocol:
-
A suitable cell line (e.g., HEK293T) is co-transfected with a plasmid expressing the KSHV LANA protein and a separate plasmid containing the KSHV terminal repeats (TRs), which serves as a replication element.
-
After a defined period (e.g., 72 hours), low molecular weight DNA is isolated from the cells using a Hirt extraction method.
-
The isolated DNA is digested with a restriction enzyme that linearizes the TR-containing plasmid but does not cut within a replicated, circular episome. A second digestion with an enzyme that linearizes the plasmid and also cuts DpnI-sensitive (input) DNA is performed.
-
The DNA is then subjected to Southern blotting using a probe specific for the TR plasmid. The presence of a DpnI-resistant band indicates newly replicated DNA.
-
The intensity of the replication-specific band is quantified to determine the concentration-dependent inhibition of LANA-mediated replication.[2][3]
Caption: Workflow for KSHV Antiviral Compound Evaluation.
Conclusion
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Disrupting Kaposi’s Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disrupting Kaposi's Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Inhibitors of the LANA-DNA Interaction
This guide provides a comparative analysis of small molecule inhibitors targeting the interaction between the Kaposi's Sarcoma-Associated Herpesvirus (KSHV) Latency-Associated Nuclear Antigen (LANA) and viral DNA. The LANA protein is essential for the maintenance of the viral genome in latently infected cells, making it a prime target for antiviral therapeutic strategies.[1][2] Inhibition of the LANA-DNA interaction is expected to disrupt viral episome persistence and, consequently, hinder the progression of KSHV-associated malignancies.[1][3]
Performance of LANA-DNA Interaction Inhibitors
The following table summarizes the quantitative data for representative inhibitors identified through various screening and optimization efforts. These compounds have been evaluated for their ability to disrupt the binding of the LANA C-terminal DNA-binding domain (DBD) to its cognate DNA sequences within the viral terminal repeats.
| Compound ID | Assay Type | Target | IC50 (µM) | K_D_ (µM) | Cell-Based Activity | Reference |
| Inhibitor I | FP (LBS2) | LANA DBD | 17 ± 1 | - | Not Reported | [4] |
| EMSA | LANA DBD | 426 ± 2 | - | Not Reported | [4] | |
| Compound 20 | MST | LANA DBD | - | Low µM range | 67% inhibition of LANA-mediated replication at 62.5 µM (IC50 ~33.2 µM) | [5][6] |
| Mubritinib (TAK165) | Not Specified | LANA-DNA Binding | Potent | - | Reduces viability of KSHV-infected PEL cells | [7] |
| VGN73 (peptide) | Not Specified | LANA-CHD4 Interaction | - | - | Inhibits tumor growth | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Fluorescence Polarization (FP) Assay
This assay is used to quantify the inhibition of the LANA-DNA interaction in a high-throughput format.[2]
-
Reagents : Fluorescently labeled DNA probe containing the LANA binding site (LBS), purified recombinant LANA DNA-binding domain (DBD).
-
Procedure :
-
The fluorescently labeled LBS probe is incubated with the LANA DBD, leading to a high fluorescence polarization value due to the large size of the protein-DNA complex.
-
Test compounds are added to the mixture.
-
If a compound displaces the DNA probe by binding to LANA, the polarization value will decrease.
-
-
Data Analysis : IC50 values are calculated by measuring the concentration of the inhibitor required to reduce the polarization signal by 50%.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to qualitatively and quantitatively assess the inhibition of LANA-DNA complex formation.[5][6]
-
Reagents : Radiolabeled or fluorescently labeled DNA probe containing the LBS, purified recombinant LANA DBD, poly(dI-dC) as a non-specific competitor.
-
Procedure :
-
LANA DBD is incubated with the labeled LBS probe in the presence or absence of test compounds.
-
The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
The migration of the labeled DNA is visualized. A slower migrating band indicates the formation of the LANA-DNA complex.
-
-
Data Analysis : The intensity of the shifted band is quantified to determine the percentage of inhibition at a given compound concentration.
Microscale Thermophoresis (MST)
MST is a technique used to measure the binding affinity between molecules in solution.[5][6]
-
Reagents : Fluorescently labeled LANA DBD, unlabeled test compounds.
-
Procedure :
-
A constant concentration of the fluorescently labeled LANA DBD is mixed with a serial dilution of the test compound.
-
The samples are loaded into capillaries, and a microscopic temperature gradient is induced by an infrared laser.
-
The movement of the fluorescently labeled LANA DBD along this temperature gradient is measured, which changes upon binding of the test compound.
-
-
Data Analysis : The dissociation constant (K_D_) is determined by plotting the change in thermophoresis against the logarithm of the ligand concentration.
Southern Blot for LANA-Mediated DNA Replication
This cell-based assay assesses the ability of inhibitors to block LANA-dependent replication of a plasmid containing the KSHV terminal repeats.[5]
-
Cell Culture : Human cells (e.g., HEK293T) are co-transfected with a LANA expression vector and a plasmid containing the KSHV terminal repeats (pTR).
-
Treatment : Transfected cells are treated with varying concentrations of the test inhibitor.
-
DNA Extraction : After a period of incubation, low molecular weight DNA is extracted from the cells.
-
Digestion and Southern Blotting : The extracted DNA is digested with DpnI to eliminate bacterially derived, unreplicated input plasmid DNA. The remaining DNA is separated by agarose gel electrophoresis, transferred to a membrane, and probed with a labeled DNA fragment specific for the pTR plasmid.
-
Data Analysis : The intensity of the band corresponding to the replicated pTR plasmid is quantified to determine the percentage of inhibition of replication.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key pathways and experimental workflows related to the inhibition of the LANA-DNA interaction.
Caption: KSHV LANA protein function and point of inhibition.
Caption: Workflow for a Fluorescence Polarization (FP) assay.
Caption: Logical flow of LANA-DNA interaction inhibition.
References
- 1. Development of a Small Molecule Inhibitor for KSHV LANA - Paul Lieberman [grantome.com]
- 2. Discovery of Novel Latency-Associated Nuclear Antigen Inhibitors as Antiviral Agents Against Kaposi's Sarcoma-Associated Herpesvirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASSAY DEVELOPMENT AND HIGH THROUGHPUT SCREENING FOR INHIBITORS OF KAPOSI'S SARCOMA-ASSOCIATED HERPESVIRUS N-TERMINAL LANA BINDING TO NUCLEOSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Disrupting Kaposi’s Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A LANA peptide inhibits tumor growth by inducing CHD4 protein cleavage and triggers cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lana-DNA-IN-2: A Guide for Laboratory Professionals
Core Principle: Treat as Hazardous Chemical Waste
Given its nature as a bioactive small molecule inhibitor, all waste containing Lana-DNA-IN-2, including pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.[4][5] Under no circumstances should this material be disposed of in the regular trash or down the drain.[1][5] Improper disposal can lead to environmental contamination and potential health hazards.
Quantitative Data Summary
Due to the absence of a specific SDS, quantitative disposal limits for this compound are not available. The following table summarizes the key characteristics and handling information based on available data.
| Parameter | Information | Source |
| Chemical Name | This compound | [1][2][3] |
| Synonyms | Compound 20 | [1][3] |
| CAS Number | 3033110-75-4 | [6] |
| Typical Form | Powder | [3] |
| Recommended Storage | -20°C for short-term, -80°C for long-term | [3] |
| Waste Category | Hazardous Chemical Waste | General Guidance[4][5] |
| Disposal Route | Institutional Environmental Health & Safety (EHS) Program | General Guidance[4][5] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Stock solutions (e.g., in DMSO).
-
Diluted working solutions.
-
Contaminated labware (e.g., pipette tips, tubes, flasks).
-
Contaminated personal protective equipment (PPE) (e.g., gloves, lab coats).
-
-
Collect liquid waste in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound" and any solvents used (e.g., DMSO).[4][5]
-
Collect solid waste , such as contaminated pipette tips and tubes, in a separate, clearly labeled hazardous waste container.[4]
-
Never mix incompatible waste streams. [1]
2. Labeling and Storage:
-
Clearly label all waste containers with the words "Hazardous Waste" and the full chemical name "this compound".[1][4] Include the concentration and the date the waste was first added to the container.
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[7] This area should be away from general lab traffic and drains.
-
Ensure waste containers are kept closed except when adding waste.[1]
3. Arrange for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[4][5]
-
Follow all institutional procedures for waste pickup, including any specific forms or documentation required.
-
Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and authorized to do so under an approved protocol.[8]
4. Decontamination of Work Surfaces:
-
After handling this compound and preparing waste for disposal, thoroughly decontaminate all work surfaces with an appropriate solvent or cleaning agent as recommended by your institution's safety protocols.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. glpbio.com [glpbio.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Essential Safety and Operational Guide for Handling Lana-DNA-IN-2
Disclaimer: No comprehensive Safety Data Sheet (SDS) for Lana-DNA-IN-2 is publicly available. This guide is based on general safety protocols for handling potent, novel small molecule inhibitors in a research setting. All personnel must conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.
This compound is a small molecule inhibitor of the latency-associated nuclear antigen (LANA)-DNA interaction, crucial for the latent replication of Kaposi's sarcoma-associated herpesvirus (KSHV).[1][2][3][4] As a potent bioactive compound with an unknown toxicological profile, stringent safety measures are imperative to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Given the lack of specific toxicity data, a conservative approach to PPE is required. The following table summarizes the recommended PPE for handling this compound in solid (powder) and solution forms.
| Operation | Engineering Controls | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Handling Solid/Powder | Certified Chemical Fume Hood or Glove Box | Double-gloving with nitrile gloves | Chemical safety goggles | Disposable gown over a standard lab coat | Recommended to use a NIOSH-approved respirator (e.g., N95) |
| Handling Solutions | Certified Chemical Fume Hood | Nitrile gloves | Chemical safety goggles or safety glasses with side shields | Standard lab coat | Not generally required, but available for spill response |
Safe Handling and Operational Plan
A meticulous, step-by-step approach to handling this compound is essential to prevent contamination and exposure.
1. Preparation and Weighing:
-
All manipulations involving the solid form of this compound must be performed in a certified chemical fume hood or a glove box to prevent inhalation of the powder.
-
Use anti-static weigh paper or a dedicated weighing vessel.
-
Ensure all necessary equipment (spatulas, tubes, etc.) is within the containment area before starting.
2. Dissolution:
-
Add the solvent to the solid compound slowly to avoid splashing.
-
Cap the vial or tube securely before vortexing or sonicating to aid dissolution.
-
If preparing a stock solution, clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.
3. Use in Experiments:
-
All subsequent dilutions and additions to experimental setups (e.g., cell culture plates) should be performed in a chemical fume hood or a biological safety cabinet, depending on the nature of the experiment.
-
Use disposable plasticware whenever possible to minimize the need for cleaning contaminated glassware.
4. Storage:
-
Store this compound powder at -20°C for short-term storage or -80°C for long-term storage.
-
Stock solutions should be stored at -20°C or -80°C in tightly sealed containers to prevent solvent evaporation and degradation.
Spill and Emergency Procedures
1. Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Decontaminate the area with a suitable cleaning agent (e.g., 70% ethanol), and wipe the area clean.
-
For a large spill, evacuate the area and contact your institution's EHS department.
2. First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
-
All waste contaminated with this compound (solid or solution) is considered hazardous chemical waste.
-
Dispose of all contaminated materials (e.g., gloves, tubes, pipette tips) in a designated hazardous waste container.
-
Follow your institution's guidelines for the disposal of chemical waste. Do not dispose of it down the drain or in the regular trash.
Mechanism of Action Workflow
The following diagram illustrates the inhibitory action of this compound on the KSHV latent replication pathway.
Caption: Inhibition of KSHV latent replication by this compound.
Experimental Protocol: Cell-Based Replication Assay
The following is a generalized protocol based on the methodology described by Berwanger et al. (2023) for assessing the inhibition of LANA-mediated replication.[1][2][3]
1. Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in 6-well plates to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with a plasmid containing the KSHV terminal repeats and a LANA expression plasmid using a suitable transfection reagent.
2. Compound Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0-100 µM).
-
Include a vehicle control (e.g., DMSO) at the same final concentration used for the compound dilutions.
3. DNA Extraction and Analysis:
-
After 48-72 hours of incubation, harvest the cells and extract low molecular weight DNA using a suitable kit.
-
Digest the extracted DNA with DpnI to remove the bacterially derived, methylated input plasmid DNA, leaving the replicated, unmethylated DNA intact.
-
Linearize the remaining plasmid DNA with a restriction enzyme (e.g., HindIII).
-
Analyze the DNA by Southern blotting or qPCR to quantify the amount of replicated plasmid.
4. Data Analysis:
-
Quantify the band intensities (Southern blot) or Cq values (qPCR) to determine the relative amount of replicated DNA in each sample.
-
Normalize the data to the vehicle control to calculate the percent inhibition of replication for each concentration of this compound.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
